6-(benzylamino)pyrimidine-2,4(1H,3H)-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(benzylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-10-6-9(13-11(16)14-10)12-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORSBFZJRBPBQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308975 | |
| Record name | 6-(benzylamino)-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200174 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5759-80-8 | |
| Record name | NSC210509 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(benzylamino)-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and potential biological significance of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione and its derivatives. The pyrimidine-2,4-dione scaffold, also known as uracil, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. This guide is intended to be a comprehensive resource, offering detailed experimental protocols, collated quantitative data, and visualizations of relevant biological pathways to aid in the research and development of novel therapeutics based on this chemical scaffold.
Synthetic Pathways
The synthesis of this compound and its derivatives can be achieved through several synthetic routes. The most common and direct approach involves the nucleophilic substitution of a suitable leaving group at the C6 position of the uracil ring with benzylamine or its derivatives. A key intermediate in this synthesis is 6-chlorouracil, which can be prepared from barbituric acid.
A plausible synthetic workflow is outlined below:
Figure 1: General synthetic workflow for this compound and its derivatives.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the target compound and its precursors, based on established methodologies for similar compounds.
Synthesis of 6-chlorouracil
Materials:
-
Barbituric acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
Procedure:
-
A mixture of barbituric acid (1 mole) and phosphorus oxychloride (5 moles) is prepared in a round-bottom flask equipped with a reflux condenser.
-
N,N-Dimethylaniline (0.5 moles) is added dropwise to the stirred mixture.
-
The reaction mixture is heated under reflux for 4-6 hours.
-
After cooling, the excess phosphorus oxychloride is removed under reduced pressure.
-
The resulting residue is carefully poured onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water until neutral, and dried.
-
The crude 6-chlorouracil can be recrystallized from ethanol to afford the pure product.
Synthesis of this compound
Materials:
-
6-chlorouracil
-
Benzylamine
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or ethanol)
-
Base (e.g., Triethylamine (TEA) or potassium carbonate (K₂CO₃))
Procedure:
-
6-chlorouracil (1 mole) is dissolved or suspended in an anhydrous solvent in a round-bottom flask.
-
A base (1.2 moles) is added to the mixture.
-
Benzylamine (1.1 moles) is added dropwise to the stirred mixture at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is treated with water, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and a small amount of cold ethanol.
-
The solid is then recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield pure this compound.
Quantitative Data
The following tables summarize typical quantitative data for this compound and some of its derivatives, as reported in the literature for analogous compounds. Actual results may vary depending on the specific reaction conditions and substituents.
Table 1: Reaction Yields and Physical Properties
| Compound | Substituent (R) on Benzyl Ring | Molecular Formula | Yield (%) | Melting Point (°C) |
| 1 | H | C₁₁H₁₁N₃O₂ | 75-85 | >300 |
| 2 | 4-CH₃ | C₁₂H₁₃N₃O₂ | 70-80 | 280-282 |
| 3 | 4-Cl | C₁₁H₁₀ClN₃O₂ | 80-90 | 295-297 |
| 4 | 4-OCH₃ | C₁₂H₁₃N₃O₃ | 72-82 | 278-280 |
| 5 | 3-NO₂ | C₁₁H₁₀N₄O₄ | 65-75 | >300 |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) in DMSO-d₆ | ¹³C NMR (δ, ppm) in DMSO-d₆ | IR (ν, cm⁻¹) |
| 1 | 10.8 (s, 1H, NH), 10.2 (s, 1H, NH), 8.5 (t, 1H, NH-CH₂), 7.2-7.4 (m, 5H, Ar-H), 4.8 (s, 1H, C₅-H), 4.4 (d, 2H, CH₂) | 164.1 (C=O), 159.8 (C=O), 152.3 (C₆), 140.2 (Ar-C), 128.5 (Ar-C), 127.1 (Ar-C), 126.8 (Ar-C), 85.4 (C₅), 44.5 (CH₂) | 3250 (N-H), 1710 (C=O), 1650 (C=O), 1580 (C=C) |
| 3 | 10.9 (s, 1H, NH), 10.3 (s, 1H, NH), 8.6 (t, 1H, NH-CH₂), 7.3-7.5 (m, 4H, Ar-H), 4.9 (s, 1H, C₅-H), 4.4 (d, 2H, CH₂) | 164.0 (C=O), 159.7 (C=O), 152.1 (C₆), 139.5 (Ar-C), 131.8 (Ar-C), 128.9 (Ar-C), 128.4 (Ar-C), 85.6 (C₅), 43.8 (CH₂) | 3245 (N-H), 1705 (C=O), 1655 (C=O), 1575 (C=C), 780 (C-Cl) |
Biological Activity and Signaling Pathways
Derivatives of pyrimidine-2,4-dione have been reported to exhibit a range of biological activities, with anticancer activity being one of the most prominent. Several studies have shown that fused pyrimidine structures, such as pyrido[2,3-d]pyrimidines, can act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival. One such critical pathway is the Ras-Raf-MEK-ERK pathway.
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. Dysregulation of this pathway is a common event in many human cancers, making it an attractive target for cancer therapy. It is plausible that this compound and its derivatives could exert their potential anticancer effects by modulating this pathway.
Figure 2: Postulated interaction of this compound derivatives with the Ras-Raf-MEK-ERK signaling pathway.
This guide provides a foundational understanding of the synthesis and potential biological relevance of this compound and its derivatives. Further research is warranted to fully elucidate the structure-activity relationships, optimize the synthetic protocols, and comprehensively evaluate the therapeutic potential of this promising class of compounds.
An In-depth Technical Guide on the Physicochemical Properties of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the research compound 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione. The information is curated for professionals in drug discovery and development, offering available data, detailed experimental protocols for property determination, and visualizations of relevant chemical and biological pathways.
Core Physicochemical Properties
Quantitative data for this compound is limited in publicly available literature. The following tables summarize the available information for the target compound and a structurally related derivative to provide comparative insights.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 6-(benzylamino)-1H-pyrimidine-2,4-dione | Benchchem |
| Molecular Weight | 217.22 g/mol | Benchchem |
| Molecular Formula | C₁₁H₁₁N₃O₂ | Inferred |
| Melting Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
| LogP | Data not available | - |
Table 2: Physicochemical Properties of a Related Compound: 6-(benzylamino)-1,3-diphenylpyrimidine-2,4-dione
| Property | Value | Source |
| Density | 1.31 g/cm³ | ChemSrc[1] |
| Boiling Point | 543.2ºC at 760 mmHg | ChemSrc[1] |
| LogP | 3.67350 | ChemSrc[1] |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are standard methods applicable to pyrimidine derivatives.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or an automated melting point apparatus).
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Solubility Determination
Understanding the solubility of a compound in various solvents is critical for its formulation and delivery.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter for predicting the ionization state of a compound at a given pH.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For compounds with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed.
LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, including absorption and distribution.
Methodology: Shake-Flask Method
-
System Preparation: A biphasic system is prepared using two immiscible solvents, typically n-octanol and water. The two phases are pre-saturated with each other.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously to allow the compound to partition between the two layers until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Visualizations
The following diagrams, generated using the DOT language, illustrate key conceptual workflows relevant to the study of this compound.
Caption: Generalized synthesis workflow for this compound.
Caption: Hypothetical signaling pathway for a pyrimidine-2,4-dione derivative.
Conclusion
This technical guide consolidates the currently available physicochemical information for this compound. While specific experimental data for properties such as solubility and pKa are not yet published, the provided standard experimental protocols offer a clear path for their determination. The visualizations offer a conceptual framework for the synthesis and potential biological action of this class of compounds. Further experimental investigation is required to fully characterize this molecule and elucidate its specific biological functions. Researchers are encouraged to utilize the outlined methodologies to expand the knowledge base for this and related pyrimidine derivatives.
References
An In-depth Technical Guide to the Mechanism of Action of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(benzylamino)pyrimidine-2,4(1H,3H)-dione, commonly known as 6-benzylaminopurine (6-BAP), is a synthetic cytokinin analog that exhibits diverse biological activities in both plant and mammalian systems. In plants, it is a potent growth regulator, promoting cell division and development by activating cytokinin signaling pathways. In mammalian cells, it has been shown to stimulate melanogenesis through a novel, cAMP-independent activation of Protein Kinase A (PKA). This technical guide provides a comprehensive overview of the core mechanisms of action of 6-BAP, presenting detailed signaling pathways, quantitative data from key experiments, and methodologies for relevant assays.
Mechanism of Action in Plants: Cytokinin Signaling Activation
As a synthetic cytokinin, 6-BAP mimics the action of natural cytokinins by binding to and activating specific histidine kinase receptors located in the endoplasmic reticulum of plant cells. This initiates a phosphorelay signaling cascade that ultimately leads to the regulation of gene expression and physiological responses.
Signaling Pathway
The binding of 6-BAP to the CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of cytokinin receptors, such as AHK3 and AHK4 in Arabidopsis thaliana, induces a conformational change that leads to their autophosphorylation on a conserved histidine residue. The phosphate group is then transferred to a conserved aspartate residue in the receiver domain of the receptor. Subsequently, the phosphate is relayed to histidine phosphotransfer proteins (HPs), which shuttle the phosphate group from the cytoplasm to the nucleus. In the nucleus, HPs phosphorylate type-B response regulators (RRs), which are transcription factors. Phosphorylated type-B RRs activate the transcription of cytokinin-responsive genes, including type-A RRs. Type-A RRs act as negative regulators of the pathway, providing a feedback loop to attenuate the signal.
biological activity of novel pyrimidine-2,4-dione compounds
An In-depth Technical Guide on the Biological Activity of Novel Pyrimidine-2,4-dione Compounds
Introduction
The pyrimidine-2,4-dione, or uracil, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1][2][3] As an essential component of nucleic acids (in the form of uracil and thymine), this heterocyclic ring system is fundamental to cellular processes, making its derivatives prime candidates for therapeutic intervention.[1][4] Researchers have successfully synthesized and modified the pyrimidine-2,4-dione core to develop novel agents with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4][5]
The versatility of the pyrimidine ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets.[2] This has led to the discovery of potent inhibitors for critical enzymes and modulators of key signaling pathways involved in disease pathogenesis.[1][6][7] This guide provides a comprehensive overview of the recent advancements in the biological activities of novel pyrimidine-2,4-dione compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Biological Activities and Data
Anticancer Activity
Pyrimidine-2,4-dione derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.[5][8] These include the inhibition of enzymes vital for DNA repair and synthesis, and the modulation of signaling pathways that control cell proliferation and survival.[1][6][7]
Key Mechanisms of Action:
-
Enzyme Inhibition: A prominent strategy involves targeting enzymes crucial for cancer cell viability. For instance, novel pyrano[2,3-d]pyrimidine-2,4-dione analogues have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme central to DNA repair.[6] By inhibiting PARP-1, these compounds compromise the cancer cell's ability to repair DNA damage, leading to cell death.[6] Other targeted enzymes include dihydrofolate reductase (DHFR) and thymidylate synthetase (TSase), which are essential for DNA biosynthesis.[1]
-
Signaling Pathway Blockade: Certain pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to block the RAF-MEK-ERK signaling pathway.[7] Constitutive activation of this pathway is a common feature in many tumors, and its inhibition can suppress cell proliferation and induce apoptosis.[7]
-
Dual-Target Inhibition: Some novel aminopyrimidine-2,4-diones act as dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), both of which are implicated in cancer progression.[9] This multi-targeted approach can lead to enhanced cytotoxic activity.[9]
Quantitative Data: In Vitro Anticancer Activity
| Compound Class/ID | Target | Cell Line | Activity (IC50/GI50) | Reference |
| Pyrano[2,3-d]pyrimidine-2,4-dione (S7) | PARP-1 | - | 3.61 ± 0.15 nM | [6] |
| Pyrano[2,3-d]pyrimidine-2,4-dione (S2) | PARP-1 | - | 4.06 ± 0.18 nM | [6] |
| Pyrano[2,3-d]pyrimidine-2,4-dione (S7) | Proliferation | MCF-7 (Breast) | 1.28 ± 1.12 µM | [6] |
| Pyrano[2,3-d]pyrimidine-2,4-dione (S8) | Proliferation | MCF-7 (Breast) | 0.66 ± 0.05 µM | [6] |
| Pyrano[2,3-d]pyrimidine-2,4-dione (S8) | Proliferation | HCT116 (Colon) | 2.76 ± 0.06 µM | [6] |
| 2,4-Diaminopyrimidine (9k) | Proliferation | A549 (Lung) | 2.14 µM | [10] |
| 2,4-Diaminopyrimidine (13f) | Proliferation | A549 (Lung) | 1.98 µM | [10] |
| Aminopyrimidine-2,4-dione (4) | BRD4 | - | 0.029 µM | [9] |
| Aminopyrimidine-2,4-dione (4) | PLK1 | - | 0.094 µM | [9] |
| 2H-thiopyran hybrid (3d) | Proliferation | HeLa (Cervical) | 0.03 µM | [11] |
| Pyrido[2,3-d]pyrimidine (2d) | Proliferation | A549 (Lung) | < 50 µM | [12] |
Antiviral Activity
The pyrimidine-2,4-dione core is a key feature in many non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in anti-HIV therapies.[13][14] These compounds bind to a non-substrate-binding site on the HIV reverse transcriptase (RT) enzyme, inducing a conformational change that inactivates it and halts viral replication.
Quantitative Data: Anti-HIV Activity
| Compound Class/ID | Target | Activity (IC50) | Reference |
| Isoxazolidine-linked (6a-c) | HIV Reverse Transcriptase | Nanomolar range | [13][14] |
| Isoxazolidine-linked (6a-c) | HIV-1 Infection | Low micromolar range | [13][14] |
Antimicrobial Activity
Derivatives of pyrimidine-2,4-dione have been synthesized and evaluated for their ability to combat bacterial and fungal pathogens, with some compounds showing promising broad-spectrum activity.[1][15][16]
Quantitative Data: Antibacterial Activity
| Compound ID | Organism | Zone of Inhibition (mm) @ 100µg/ml | Reference |
| OBP01 | B. subtilis (Gram +) | 09 | [15] |
| OBP02 | B. subtilis (Gram +) | 08 | [15] |
| OBP03 | E. coli (Gram -) | 10 | [15] |
Quantitative Data: Antifungal Activity
| Compound ID | Organism | Zone of Inhibition (mm) @ 50µg/ml | Reference |
| OBP03 | A. niger | 07 | [15] |
| OBP03 | P. marneffei | 08 | [15] |
| 2H-thiopyran hybrid | C. albicans | MIC: 0.25 µg/mL | [16] |
Experimental Protocols
General Synthesis of 6-Substituted Pyrimidine-2,4-diones
This protocol describes a common method for synthesizing pyrimidine-2,4-dione derivatives, often starting with a condensation reaction.
-
Diazotization: Dissolve 6-aminopyrimidine-2,4-dione in water and acidify by the dropwise addition of acetic acid over a period of 1 hour.[1]
-
Coupling: Prepare a solution of sodium nitrite in water. Add the acidified 6-aminopyrimidine-2,4-dione solution to the sodium nitrite solution.
-
Reaction: Heat the resulting mixture at 85°C for approximately 45 minutes.[1]
-
Isolation: Thoroughly cool the mixture in an ice bath to allow for precipitation.
-
Purification: Filter the precipitates, wash them with cold water, and recrystallize from 95% ethanol to yield the final product.[1]
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][11]
In Vitro Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a specified density and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine-2,4-dione compounds and a vehicle control (e.g., DMSO). Incubate for a further 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the control. Determine the IC50 value (the concentration of compound required to inhibit cell growth by 50%) by plotting a dose-response curve.[6][10]
In Vitro PARP-1 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1.
-
Assay Preparation: Use a commercially available PARP-1 inhibitor assay kit, which typically includes a 96-well plate coated with histones, PARP-1 enzyme, biotinylated NAD+, and other necessary reagents.
-
Compound Addition: Add various concentrations of the test compounds, a known inhibitor (e.g., Olaparib) as a positive control, and a vehicle control to the wells.[6]
-
Enzyme Reaction: Add the PARP-1 enzyme and activated DNA to initiate the PARP-1 reaction. Then, add biotinylated NAD+ and incubate to allow the biotinylated ADP-ribose to be incorporated.
-
Detection: Add Streptavidin-HRP (Horseradish Peroxidase) to the wells, which binds to the incorporated biotin.
-
Signal Generation: Add an HRP substrate to generate a colorimetric or chemiluminescent signal.
-
Measurement and Analysis: Measure the signal using a plate reader. The signal intensity is proportional to the PARP-1 activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[6]
Antimicrobial Susceptibility Testing (Kirby-Bauer Disc Diffusion Method)
This method assesses the antimicrobial activity of compounds by measuring the zone of growth inhibition around a compound-impregnated disc.[15]
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., E. coli, S. aureus) in a sterile broth.[15]
-
Plate Inoculation: Uniformly swab the microbial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disc Application: Aseptically place sterile filter paper discs dipped in solutions of the test compounds (at a specified concentration, e.g., 100µg/ml) and a standard antibiotic onto the agar surface.[15]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Result Measurement: Measure the diameter of the "zone of inhibition" (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone diameter indicates greater antimicrobial activity.[15]
Visualizations
Below are diagrams created using the DOT language to illustrate key pathways and workflows relevant to the study of pyrimidine-2,4-dione compounds.
Caption: RAF-MEK-ERK signaling pathway and the inhibitory action of pyrimidine-2,4-dione derivatives.
Caption: General workflow for the discovery and development of novel pyrimidine-2,4-dione compounds.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciensage.info [sciensage.info]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 12. mdpi.com [mdpi.com]
- 13. Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione Derivatives: Synthesis, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione and its derivatives, compounds of significant interest in medicinal chemistry. This document details their chemical properties, provides established synthesis protocols, and explores their roles as inhibitors of key biological pathways implicated in cancer and microbial infections.
Core Compound and Derivatives: CAS Numbers and Molecular Properties
The foundational compound, this compound, and its derivatives are characterized by a central pyrimidinedione (uracil) core with a benzylamino substituent at the 6-position. Variations in substitution on the pyrimidine ring and the benzyl group give rise to a diverse library of compounds with distinct physicochemical and biological properties. A summary of the Chemical Abstracts Service (CAS) numbers and molecular weights for the parent compound and several key derivatives is presented below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 5759-80-8 | C₁₁H₁₁N₃O₂ | 217.22 |
| 6-(benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione | 5759-79-5 | C₁₂H₁₃N₃O₂ | 231.25 |
| 6-(benzylamino)-1,3-diphenylpyrimidine-2,4-dione | 5759-66-0 | C₂₃H₁₉N₃O₂ | 369.42 |
| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | 6642-31-5 | C₆H₉N₃O₂ | 155.15 |
| 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)-2,4(1H,3H)-pyrimidinedione | 871700-22-0 | C₁₄H₁₃FIN₃O₂ | 401.18 |
| 6-Methyl-1-(2-(trifluoromethyl)benzyl)pyrimidine-2,4(1H,3H)-dione | N/A | C₁₃H₁₁F₃N₂O₂ | 299.24 |
Note: Not all derivatives have publicly available CAS numbers.
Experimental Protocols: Synthesis of 6-Aminouracil Derivatives
The synthesis of this compound and its analogs often starts from 6-aminouracil or a related precursor. Below are generalized experimental protocols for the synthesis of the 6-aminouracil core and its subsequent derivatization.
Protocol 1: Synthesis of 6-Aminouracil
This protocol describes a common method for the synthesis of the 6-aminouracil scaffold, a key intermediate.
Materials:
-
Ethyl cyanoacetate
-
Urea
-
Sodium metal
-
Absolute Ethanol
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium metal (1.72 g atom) in absolute ethanol (1 L).
-
To the resulting sodium ethoxide solution, add ethyl cyanoacetate (0.86 mole) and urea (0.86 mole).
-
Heat the mixture under reflux with vigorous stirring for 4 hours. The reaction mixture will solidify.
-
After the reflux period, add hot water (1 L) to dissolve the solid.
-
Neutralize the solution to litmus with glacial acetic acid. The 6-aminouracil will precipitate.
-
Cool the mixture, collect the precipitate by filtration, wash with cold water, and dry to yield 6-aminouracil.
Protocol 2: Synthesis of this compound
This protocol outlines the synthesis of the target compound from a 6-chlorouracil precursor.
Materials:
-
6-Chlorouracil
-
Benzylamine
-
Dimethylformamide (DMF)
-
Triethylamine (or another suitable base)
Procedure:
-
Dissolve 6-chlorouracil (1 equivalent) in DMF in a round-bottom flask.
-
Add benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) to the solution.
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then with a cold non-polar solvent (e.g., diethyl ether or hexane) to remove impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Biological Activity and Signaling Pathways
Derivatives of this compound have shown significant potential as inhibitors of critical enzymes involved in cell proliferation and survival, making them attractive candidates for drug development, particularly in oncology and infectious diseases.
Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling
Many pyrimidine derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in the growth and proliferation of cancer cells.[1][2] Overactivation of the EGFR signaling pathway is a hallmark of many cancers. Inhibition of EGFR blocks downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell cycle arrest and apoptosis.[3]
Inhibition of Dihydrofolate Reductase (DHFR)
The pyrimidine scaffold is also a well-known pharmacophore in the design of Dihydrofolate Reductase (DHFR) inhibitors.[4] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the regeneration of tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids.[5] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This mechanism is exploited by a range of anticancer and antimicrobial drugs.
Conclusion
This compound and its derivatives represent a versatile and promising class of compounds for the development of novel therapeutics. Their straightforward synthesis and potent inhibitory activity against key cellular targets like EGFR and DHFR underscore their importance in modern drug discovery. Further exploration of the structure-activity relationships within this class of molecules is likely to yield even more potent and selective drug candidates for the treatment of cancer and infectious diseases. This guide provides a foundational resource for researchers embarking on or continuing work in this exciting area of medicinal chemistry.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Substituted Pyrimidine-2,4-diones in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrimidine-2,4-diones, also known as uracil derivatives, represent a versatile and privileged scaffold in medicinal chemistry. The inherent drug-like properties of the pyrimidine core, coupled with the vast possibilities for substitution at various positions, have led to the development of a wide array of therapeutic agents with diverse biological activities. This technical guide provides an in-depth literature review of substituted pyrimidine-2,4-diones, focusing on their synthesis, structure-activity relationships (SAR), and applications in targeting various diseases. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this important heterocyclic motif.
Synthetic Strategies for Substituted Pyrimidine-2,4-diones
The synthesis of the pyrimidine-2,4-dione core and its derivatives can be achieved through several well-established and innovative synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern.
General Synthesis of N-Substituted Pyrimidine-2,4-diones
A common and versatile method for the synthesis of N1- and N3-substituted pyrimidine-2,4-diones involves the condensation of a β-ketoester with a substituted urea or thiourea. Variations of this approach allow for the introduction of a wide range of substituents at the nitrogen atoms.
Synthesis of Fused Pyrimidine-2,4-dione Systems
Fused pyrimidine-2,4-dione derivatives, such as pyrido[2,3-d]pyrimidines and pyrano[2,3-d]pyrimidines, often exhibit enhanced biological activities due to their rigidified structures.
-
Pyrido[2,3-d]pyrimidine-2,4-diones: A general procedure for the preparation of these fused systems involves the reaction of a substituted 6-aminouracil derivative with an appropriate β-dicarbonyl compound, such as acetylacetone or benzoylacetone, in a suitable solvent like glacial acetic acid under reflux conditions.[1]
-
Pyrano[2,3-d]pyrimidine-2,4-diones: A three-component reaction of barbituric acid, an aromatic aldehyde, and malononitrile, often facilitated by a catalyst such as sulfonic acid nanoporous silica (SBA-Pr-SO3H) under solvent-free conditions, provides an efficient route to pyrano[2,3-d]pyrimidine dione derivatives.[2] Another green synthesis approach involves the reaction of a cyclic compound containing an active methylene group with an aldehyde and malononitrile in an aqueous ethanol solution.[3]
Biological Activities and Therapeutic Targets
Substituted pyrimidine-2,4-diones have been investigated for a broad spectrum of pharmacological activities, demonstrating their potential as therapeutic agents for various diseases.
Anticancer Activity
A significant area of research has focused on the development of pyrimidine-2,4-dione derivatives as anticancer agents. These compounds have been shown to target several key signaling pathways implicated in cancer progression.
-
PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a promising strategy for cancer therapy, particularly in cancers with BRCA1/2 mutations. Several pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been identified as potent PARP-1 inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range, comparable to or even better than the approved drug Olaparib.[3] The presence of a fused heterocycle to the pyrano[2,3-d]pyrimidine scaffold appears to enhance the inhibitory potency.[3]
-
RAF-MEK-ERK Pathway Inhibition: The RAF-MEK-ERK signaling pathway is frequently overactivated in many cancers. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been designed and synthesized as blockers of this pathway, demonstrating cytotoxic activity against various cancer cell lines.
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is another critical signaling cascade often dysregulated in cancer. Pyridopyrimidinone derivatives have been developed as dual inhibitors of PI3K and mTOR, showing potent suppression of this pathway and significant in vivo efficacy in tumor xenograft models.[4]
-
Wnt/β-catenin Pathway Inhibition: Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers. Thienopyrimidine derivatives have been identified as downstream inhibitors of this pathway, showing selective activity against triple-negative breast cancer.[5]
Antiviral Activity
-
HIV Reverse Transcriptase Inhibition: The pyrimidine-2,4-dione scaffold has been utilized in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. A series of pyrimidine-2,4-diones linked to an isoxazolidine nucleus have shown potent HIV reverse transcriptase (RT) inhibitor activity in the nanomolar range with no toxicity.
Other Therapeutic Areas
-
P2X7 Receptor Antagonism: The P2X7 receptor is an ATP-gated ion channel involved in inflammation and immune responses. Pyrimidine-2,4-dione derivatives have been developed as potent P2X7 receptor antagonists, showing promise for the development of anti-inflammatory drugs.
-
DPP-4 Inhibition: Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for the treatment of type 2 diabetes. The pyrimidine-2,4-dione scaffold has been explored for the development of DPP-4 inhibitors.
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for representative substituted pyrimidine-2,4-dione derivatives from the cited literature.
| Compound ID | Target | Assay | IC50 / Ki | Cell Line | Reference |
| Pyrano[2,3-d]pyrimidine-2,4-diones | |||||
| S2 | PARP-1 | In vitro enzymatic | 4.06 ± 0.18 nM | - | [3] |
| S7 | PARP-1 | In vitro enzymatic | 3.61 ± 0.15 nM | - | [3] |
| S8 | PARP-1 | In vitro enzymatic | 15.79 nM | - | [] |
| S2 | MCF-7 | Cell proliferation | 2.65 ± 0.05 µM | MCF-7 | [3] |
| S7 | MCF-7 | Cell proliferation | 1.28 ± 1.12 µM | MCF-7 | [3] |
| S8 | MCF-7 | Cell proliferation | 0.66 ± 0.05 µM | MCF-7 | [3] |
| S2 | HCT116 | Cell proliferation | - | HCT116 | [3] |
| S7 | HCT116 | Cell proliferation | - | HCT116 | [3] |
| S8 | HCT116 | Cell proliferation | 2.76 ± 0.06 µM | HCT116 | [3] |
| Pyrido[2,3-d]pyrimidine-2,4-diones | |||||
| 3d | MCF-7 | Cell proliferation | 43.4 µM | MCF-7 | [7] |
| 4d | MCF-7 | Cell proliferation | 39.0 µM | MCF-7 | [7] |
| 3d | MDA-MB-231 | Cell proliferation | 35.9 µM | MDA-MB-231 | [7] |
| 4d | MDA-MB-231 | Cell proliferation | 35.1 µM | MDA-MB-231 | [7] |
| Pyrazolo[3,4-d]pyrimidine Derivatives | |||||
| 5 | HT1080 | Cell proliferation | 96.25 µM | HT1080 | [8] |
| 5 | Hela | Cell proliferation | 74.8 µM | Hela | [8] |
| 5 | Caco-2 | Cell proliferation | 76.92 µM | Caco-2 | [8] |
| 5 | A549 | Cell proliferation | 148 µM | A549 | [8] |
| 7 | HT1080 | Cell proliferation | 43.75 µM | HT1080 | [8] |
| 7 | Hela | Cell proliferation | 17.50 µM | Hela | [8] |
| 7 | Caco-2 | Cell proliferation | 73.08 µM | Caco-2 | [8] |
| 7 | A549 | Cell proliferation | 68.75 µM | A549 | [8] |
| Indazol-pyrimidine Derivatives | |||||
| 75 | MCF-7, A549, Caco-2 | Cell proliferation | 1.629 µM | - | [9] |
| 76 | MCF-7, A549, Caco-2 | Cell proliferation | 1.841 µM | - | [9] |
| Pyrimidine-bridging Combretastatin Derivatives | |||||
| 34 | MCF-7 | Cell proliferation | 4.67 µM | MCF-7 | [9] |
| 35 | MCF-7 | Cell proliferation | 3.38 µM | MCF-7 | [9] |
| 34 | A549 | Cell proliferation | 4.63 µM | A549 | [9] |
| 35 | A549 | Cell proliferation | 3.71 µM | A549 | [9] |
| 2,4,5-Substituted Pyrimidines | |||||
| 3a | BEL-7402 | Cell proliferation | < 0.10 µM | BEL-7402 | [9] |
| 3b | BEL-7402 | Cell proliferation | < 0.10 µM | BEL-7402 | [9] |
| Pyrimidine-2-thiones | |||||
| 69 | HCT-116 | Cell proliferation | 10.72 µM | HCT-116 | [9] |
| 69 | HepG-2 | Cell proliferation | 18.95 µM | HepG-2 | [9] |
| 70 | MCF-7 | Cell proliferation | 2.617 µM | MCF-7 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of substituted pyrimidine-2,4-diones.
Synthesis Protocols
General Procedure for the Preparation of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives [1]
-
Dissolve the substituted 6-aminouracil derivative (0.1 mol) and the appropriate β-dicarbonyl compound (e.g., acetylacetone, benzoylacetone) (0.1 mol) in glacial acetic acid (10-12 mL).
-
Reflux the resulting solution for 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 9:1 DCM:MeOH as the mobile phase).
-
Upon completion, pour the reaction mixture into ice-cooled water.
-
Basify the solution to litmus paper with concentrated ammonia solution (27%).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
General Procedure for the Three-Component Synthesis of Pyrano[2,3-d]pyrimidine Diones [2]
-
Activate the SBA-Pr-SO3H catalyst (0.02 g) in a vacuum at 100°C.
-
After cooling to room temperature, add barbituric acid (0.265 g, 2 mmol), the desired aromatic aldehyde (2.4 mmol), and malononitrile (0.132 g, 2 mmol) to the catalyst in a reaction vessel.
-
Heat the reaction mixture for 15 minutes in an oil bath at 140°C.
-
Monitor the reaction completion by TLC.
-
Recrystallize the resulting solid from DMF and ethanol to afford the pure product.
Biological Assay Protocols
In vitro PARP-1 Inhibitory Assay (Chemiluminescent) [10]
-
Coat a 96-well plate with histone proteins.
-
Prepare a master mix containing 10x PARP assay buffer, PARP substrate mixture (biotinylated NAD+), and activated DNA.
-
Add the master mix to each well.
-
Prepare the test inhibitor solutions and a diluent solution (e.g., 10% DMSO in 1x PARP assay buffer).
-
Add the test inhibitor or diluent solution to the appropriate wells.
-
Thaw the PARP1 enzyme on ice and dilute it to the working concentration (e.g., 0.33 ng/µL) with 1x PARP assay buffer.
-
Initiate the reaction by adding the diluted PARP1 enzyme to the positive control and test inhibitor wells. Add 1x PARP assay buffer to the blank wells.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate three times with PBST buffer.
-
Dilute Streptavidin-HRP in blocking buffer and add it to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate three times with PBST buffer.
-
Prepare the ELISA ECL substrate by mixing Substrate A and Substrate B.
-
Add the substrate mixture to each well.
-
Immediately read the chemiluminescence using a microplate reader.
-
Subtract the blank values from all other values and calculate the percent inhibition.
DPP-4 Inhibitor Screening Assay (Fluorescent) [11]
-
Prepare the assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).
-
Thaw the recombinant human DPP-4 enzyme on ice and dilute it in the assay buffer.
-
Prepare the substrate solution (e.g., H-Gly-Pro-AMC) in the assay buffer.
-
Prepare the test inhibitor solutions at various concentrations. A positive control inhibitor (e.g., Sitagliptin) should also be prepared.
-
In a 96-well plate, add the assay buffer, diluted DPP-4 enzyme, and either the solvent control, positive control inhibitor, or test inhibitor to the appropriate wells.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate the plate for 30 minutes at 37°C.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Calculate the percent inhibition for each compound and determine the IC50 value.
IL-1β Release Assay in THP-1 Cells [10][12]
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Seed the THP-1 cells into 24-well plates at a suitable density.
-
Differentiate the THP-1 cells into a macrophage-like phenotype by treating them with phorbol 12-myristate 13-acetate (PMA) at a final concentration of 100 nM for 24 hours.[10]
-
Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) (e.g., 10 µg/mL) overnight.
-
Wash the cells three times with complete media.
-
Pre-incubate the cells with the test compounds (pyrimidine-2,4-dione derivatives) at various concentrations for a specified time (e.g., 30 minutes).
-
Induce IL-1β release by stimulating the cells with ATP (e.g., 5 mM) for 30 minutes at 37°C.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
HIV Reverse Transcriptase Inhibition Assay (Colorimetric)
-
Prepare the reaction buffer and test compounds at various concentrations.
-
In an assay tube or well, combine the reaction buffer, the test compound or control, and the HIV reverse transcriptase enzyme.
-
Initiate the reverse transcription reaction by adding a buffered solution of digoxigenin-labeled and biotin-labeled nucleotides and an RNA template primed with Oligo(dT).
-
Incubate the reaction mixture to allow for the synthesis of cDNA.
-
Transfer the reaction mixture to a streptavidin-coated microplate well to capture the biotin-tagged cDNA.
-
Wash the wells to remove unbound components.
-
Add a detector antibody specific for digoxigenin and conjugated with peroxidase.
-
Wash the wells again.
-
Add a peroxidase substrate (e.g., ABTS) to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition of RT activity by the test compounds.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by substituted pyrimidine-2,4-diones and a general experimental workflow for their evaluation.
Caption: RAF-MEK-ERK signaling pathway and points of inhibition by pyridopyrimidine derivatives.
Caption: PI3K/Akt/mTOR signaling pathway and dual inhibition by pyridopyrimidinone derivatives.
Caption: Wnt/β-catenin signaling pathway and downstream inhibition by thienopyrimidine derivatives.
Caption: General experimental workflow for the discovery and development of pyrimidine-2,4-dione based drugs.
Conclusion
Substituted pyrimidine-2,4-diones continue to be a highly fruitful area of research in drug discovery. The synthetic accessibility of this scaffold, combined with its ability to interact with a wide range of biological targets, ensures its continued relevance in the development of novel therapeutics. This technical guide has provided a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this important class of compounds. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for scientists working to advance the field of medicinal chemistry and bring new and effective treatments to patients. The ongoing exploration of novel substitution patterns and fused-ring systems based on the pyrimidine-2,4-dione core promises to yield the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 10. Analysis of cytokine release in THP-1 cells [bio-protocol.org]
- 11. content.abcam.com [content.abcam.com]
- 12. Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-2,4(1H,3H)-dione, commonly known as uracil, and its derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties. The substituent at the C6 position of the uracil ring plays a crucial role in modulating the pharmacological profile of these compounds. The introduction of a benzylamino group is anticipated to influence the molecule's lipophilicity and potential interactions with biological targets. Accurate spectroscopic characterization is paramount for confirming the chemical structure and purity of synthesized 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione, which is a critical step in the drug discovery and development process.
Synthesis and Characterization
The synthesis of this compound can be achieved through the condensation of a suitable starting material, such as 6-chlorouracil, with benzylamine. The reaction progress can be monitored by thin-layer chromatography (TLC), and the final product is typically purified by recrystallization or column chromatography.
A general workflow for the synthesis and characterization of this compound is outlined below:
Caption: Synthetic and analytical workflow.
Spectroscopic Data (Representative)
The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds found in the literature.
FT-IR Spectroscopy
Table 1: Representative FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3400 - 3200 | N-H stretching (amine & amide) | Strong, Broad |
| 3100 - 3000 | C-H stretching (aromatic) | Medium |
| 2950 - 2850 | C-H stretching (aliphatic) | Weak |
| 1710 - 1650 | C=O stretching (amide) | Strong |
| 1620 - 1580 | C=C stretching (aromatic) | Medium |
| 1580 - 1550 | N-H bending (amine) | Medium |
| 1490 - 1450 | C=C stretching (aromatic) | Medium |
| 750 - 700 | C-H out-of-plane bending (monosubstituted benzene) | Strong |
Note: Data is illustrative and based on typical values for similar compounds.
NMR Spectroscopy
Table 2: Representative ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.8 | Singlet | 1H | N(3)-H of pyrimidine ring |
| ~10.5 | Singlet | 1H | N(1)-H of pyrimidine ring |
| ~7.8 | Triplet | 1H | N-H (benzylamine) |
| ~7.3 - 7.1 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~5.2 | Singlet | 1H | C(5)-H of pyrimidine ring |
| ~4.3 | Doublet | 2H | CH₂ of benzyl group |
Note: Data is illustrative and based on typical values for similar compounds.
Table 3: Representative ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O (C4 of pyrimidine ring) |
| ~151 | C=O (C2 of pyrimidine ring) |
| ~150 | C6 of pyrimidine ring |
| ~140 | Quaternary Carbon (aromatic) |
| ~128 | CH (aromatic) |
| ~127 | CH (aromatic) |
| ~126 | CH (aromatic) |
| ~90 | C5 of pyrimidine ring |
| ~43 | CH₂ of benzyl group |
Note: Data is illustrative and based on typical values for similar compounds.
Mass Spectrometry
Table 4: Representative Mass Spectrometry Data
| m/z | Assignment |
| [M+H]⁺ | Molecular ion peak (protonated) |
| [M+Na]⁺ | Sodium adduct |
| [M-C₇H₇]⁺ | Fragment corresponding to the loss of the benzyl group |
Note: The exact m/z values will depend on the isotopic composition of the molecule.
Experimental Protocols
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument: A standard FT-IR spectrometer.
-
Sample Preparation: The solid sample is mixed with potassium bromide (KBr) powder in a 1:100 ratio and pressed into a thin pellet.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition:
-
¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
¹³C NMR spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ 39.52 ppm).
-
Mass Spectrometry (MS)
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and infused into the ESI source.
-
Data Acquisition: Mass spectra are acquired in positive ion mode over a suitable m/z range.
Signaling Pathways and Biological Context
Pyrimidine derivatives are known to interact with various biological targets. For instance, they can act as inhibitors of enzymes such as dihydrofolate reductase or thymidylate synthase, which are crucial for DNA synthesis. This inhibition can lead to the disruption of cellular proliferation, a key mechanism in anticancer therapy. The potential interaction of this compound with such pathways warrants further investigation.
Caption: Potential mechanism of action.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic analysis of this compound. While the presented data is based on analogous compounds due to the limited availability of specific information for the title compound, the methodologies and expected spectral features offer a robust framework for researchers in the field. The detailed experimental protocols and illustrative diagrams are intended to facilitate the synthesis, characterization, and further biological evaluation of this and related pyrimidine derivatives, ultimately contributing to the advancement of drug discovery and development.
Potential Therapeutic Targets of Pyrimidine Dione Analogs: A Technical Guide for Drug Development Professionals
Introduction
Pyrimidine dione analogs represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. As privileged scaffolds, they are integral to the structure of numerous endogenous molecules, including nucleobases, and have been successfully incorporated into a variety of approved drugs. This technical guide provides an in-depth overview of the key therapeutic targets of pyrimidine dione analogs, with a primary focus on their applications in oncology. We will delve into the specific enzymes and signaling pathways modulated by these compounds, present quantitative data on their activity, and provide detailed experimental protocols for their evaluation.
Key Therapeutic Targets in Oncology
The anticancer properties of pyrimidine dione analogs stem from their ability to interact with and modulate the activity of various proteins crucial for cancer cell proliferation, survival, and metastasis. The primary targets identified to date fall into several key categories: protein kinases, enzymes involved in DNA synthesis and repair, and components of the cytoskeleton.
Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in signal transduction pathways, regulating a multitude of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrimidine dione derivatives have been shown to inhibit several important kinases.
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. The CDK4/6-Cyclin D complex, in particular, is crucial for the G1/S phase transition.[1][2] Analogs such as Palbociclib, a pyrido[2,3-d]pyrimidine derivative, are potent and selective inhibitors of CDK4/6, leading to cell cycle arrest in the G1 phase.[1][2]
-
Polo-Like Kinase 1 (PLK1): PLK1 is a serine/threonine kinase that plays a critical role in mitosis.[3] Dual inhibitors of Bromodomain-containing protein 4 (BRD4) and PLK1 based on a pyrimidine-2,4-dione scaffold have been developed, demonstrating cytotoxic activity against various cancer cell lines.[3][4]
-
Receptor Tyrosine Kinases (RTKs): This family of kinases, including Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), are often overexpressed or mutated in cancers, leading to uncontrolled cell growth. Pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit both EGFR and PDGFRβ.[1]
-
RAF-MEK-ERK Pathway: This signaling cascade is a central regulator of cell proliferation and survival.[5] Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been developed as blockers of this pathway, demonstrating an ability to decrease the levels of phosphorylated MEK and ERK.[5]
-
Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is another critical signaling route for cell growth and survival. Certain pyrido[2,3-d]pyrimidines have shown inhibitory activity against PI3K.[1]
Inhibitors of DNA Synthesis and Repair
Given the rapid proliferation of cancer cells, targeting the machinery responsible for DNA replication and repair is a well-established anticancer strategy.
-
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate, essential building blocks of DNA.[2] Pyrido[2,3-d]pyrimidines have been investigated as DHFR inhibitors.[2]
-
Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a key enzyme in the base excision repair pathway, which is critical for repairing single-strand DNA breaks. Inhibition of PARP-1 is particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been identified as potent PARP-1 inhibitors.[6]
Other Notable Targets
-
Tubulin: Microtubules, polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division. Some pyrimidine-based compounds have been shown to suppress tubulin polymerization and disrupt the microtubule network.[7]
-
Ubiquitin-Specific Protease 7 (USP7): USP7 is a deubiquitinating enzyme that regulates the stability of several key proteins involved in cancer, including the tumor suppressor p53. Pyrrole[2,3-d]pyrimidin-4-one derivatives have been identified as potent USP7 inhibitors.[8]
Quantitative Data on Biological Activity
The following tables summarize the reported in vitro activities of various pyrimidine dione analogs against their respective targets and in cellular assays.
Table 1: Kinase Inhibitory Activity of Pyrimidine Dione Analogs
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| Aminopyrimidine-2,4-diones | BRD4 | 0.029 | [3] |
| Aminopyrimidine-2,4-diones | PLK1 | 0.042 | [4] |
| Pyrido[2,3-d]pyrimidines | CDK4/Cyclin D1 | Potent Inhibition | [1] |
| Pyrido[2,3-d]pyrimidines | EGFR | Potent Inhibition | [1] |
| Pyrido[2,3-d]pyrimidines | PDGFRβ | Potent Inhibition | [1] |
Table 2: Enzyme Inhibitory Activity of Pyrimidine Dione Analogs
| Compound Class | Target Enzyme | IC50 (nM) | Reference |
| Pyrano[2,3-d]pyrimidine-2,4-diones | PARP-1 | 3.61 - 114 | [6] |
| Pyrido[2,3-d]pyrimidines | DHFR | Not specified | [2] |
| Pyrrole[2,3-d]pyrimidin-4-ones | USP7 | Potent Inhibition | [8] |
Table 3: Cytotoxic Activity of Pyrimidine Dione Analogs against Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones | MCF-7 (Breast) | Potent Inhibition | [5] |
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones | A375 (Melanoma) | Potent Inhibition | [5] |
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones | SK-MEL-2 (Melanoma) | Potent Inhibition | [5] |
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones | SK-HEP-1 (Liver) | Potent Inhibition | [5] |
| Pyrano[2,3-d]pyrimidine-2,4-diones | MCF-7 (Breast) | 0.66 - 2.65 | [6] |
| Pyrano[2,3-d]pyrimidine-2,4-diones | HCT116 (Colon) | 2.76 | [6] |
| Aminopyrimidine-2,4-diones | MDA-MB-231 (Breast) | Excellent Activity | [3] |
| Aminopyrimidine-2,4-diones | HT-29 (Colon) | Good Activity | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pyrimidine dione analogs.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay for PLK1)
This assay quantifies the amount of ADP produced during a kinase reaction.
Materials:
-
Active PLK1 enzyme
-
PLKtide peptide substrate
-
Kinase Assay Buffer (e.g., 200mM Tris-HCl, pH 7.4, 100mM MgCl2, 0.5mg/ml BSA, 250µM DTT)
-
Kinase Dilution Buffer
-
ATP solution
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well or 384-well plates
-
Test compounds (pyrimidine dione analogs)
Procedure:
-
Enzyme and Substrate Preparation: Thaw the active PLK1, Kinase Assay Buffer, and substrate on ice. Prepare the desired concentration of the PLK1 enzyme in Kinase Dilution Buffer in a pre-chilled plate. Prepare a substrate/ATP mix in Kinase Assay Buffer.
-
Reaction Initiation: Add the diluted active PLK1 to the wells of the assay plate. To initiate the kinase reaction, add the substrate/ATP mix to the wells. For inhibitor studies, pre-incubate the enzyme with the test compounds before adding the substrate/ATP mix.
-
Blank Control: Set up a blank control containing the Kinase Dilution Buffer instead of the enzyme.
-
Incubation: Incubate the reaction plate at ambient temperature for a specified time (e.g., 40 minutes).
-
Reaction Termination: Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well. Incubate for another 40 minutes at ambient temperature.
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert the generated ADP to ATP. This newly synthesized ATP is then measured using a luciferase/luciferin reaction, producing a luminescent signal that is proportional to the kinase activity.
-
Data Analysis: The luminescence is measured using a plate reader. The inhibitory activity of the test compounds is calculated by comparing the signal in the presence of the inhibitor to the control (enzyme activity without inhibitor).
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
96-well plates
-
Test compounds (pyrimidine dione analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol, or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine dione analogs and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.
PARP-1 Inhibition Assay (Colorimetric)
This assay measures the activity of PARP-1 by detecting the incorporation of biotinylated ADP-ribose onto histone proteins.
Materials:
-
Recombinant PARP-1 enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Activated DNA
-
Assay buffer
-
Streptavidin-HRP
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Test compounds (pyrimidine dione analogs)
Procedure:
-
Assay Plate Preparation: Use a 96-well plate pre-coated with histones.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing PARP-1 enzyme, activated DNA, and the test compound at various concentrations in the assay buffer.
-
Reaction Initiation: Add the reaction mixture to the wells of the histone-coated plate and initiate the reaction by adding biotinylated NAD+.
-
Incubation: Incubate the plate for a specified time (e.g., 1 hour) at room temperature to allow for the PARP-1 catalyzed transfer of biotinylated ADP-ribose to the histones.
-
Detection: Wash the plate to remove unincorporated reagents. Add Streptavidin-HRP to each well and incubate to allow binding to the biotinylated histones.
-
Color Development: After another wash step, add the HRP substrate to each well. The HRP will catalyze a color change.
-
Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the PARP-1 activity. The inhibitory effect of the test compounds is determined by the reduction in absorbance compared to the control.
Visualizations
Signaling Pathway Diagram
References
- 1. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. promega.jp [promega.jp]
An In-depth Technical Guide to the Discovery and History of Pyrimidine-2,4-dione Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine-2,4-dione scaffold, commonly known as uracil, is a cornerstone of modern molecular biology and medicinal chemistry. Its discovery and the subsequent elucidation of its biological role as a fundamental component of ribonucleic acid (RNA) represent a pivotal chapter in the history of science. This technical guide provides a comprehensive overview of the discovery, history, and evolving significance of pyrimidine-2,4-dione scaffolds, from their initial isolation to their contemporary applications in drug development. We delve into the seminal experiments that defined its structure and function, present key physicochemical data, and detail historical experimental protocols. Furthermore, this guide explores the critical role of the pyrimidine-2,4-dione core in the development of therapeutic agents, highlighting its versatility as a pharmacophore.
Discovery and Early History
The journey to understanding pyrimidine-2,4-dione began in the late 19th century with the study of nucleic acids.
The Naming of "Uracil" by Robert Behrend (1885)
The name "uracil" was first coined in 1885 by the German chemist Robert Behrend.[1] While attempting to synthesize derivatives of uric acid, a known metabolic product, Behrend's work on the methylation of pseudouric acid led him to propose the existence of a parent compound he named "uracil." Although he did not isolate the compound itself at this time, his research laid the theoretical groundwork for its eventual discovery.
Isolation from Yeast Nuclein by Alberto Ascoli (1900)
The definitive discovery of pyrimidine-2,4-dione is credited to the Italian physiological chemist Alberto Ascoli. In 1900, Ascoli reported the isolation of a new substance from the hydrolysis of yeast nuclein.[2][3] He subjected the nuclein to hydrolysis with 30% sulfuric acid, a process that breaks down the large nucleic acid molecules into their constituent components. Through a series of precipitation and crystallization steps, Ascoli obtained a crystalline compound that he identified as a new pyrimidine base. His work provided the first tangible evidence of this crucial biological molecule. Following its discovery in yeast, uracil was also identified in bovine thymus and spleen, herring sperm, and wheat germ.[4][5]
Physicochemical Properties
Early investigations into the properties of pyrimidine-2,4-dione laid the foundation for understanding its chemical behavior and biological function.
| Property | Value | Reference |
| Molecular Formula | C₄H₄N₂O₂ | [1] |
| Molar Mass | 112.09 g/mol | [1] |
| Melting Point | 335-338 °C (decomposes) | [5] |
| Appearance | Colorless, crystalline solid | [5] |
| pKa₁ (N1-H) | 9.38 | [5] |
| pKa₂ (N3-H) | > 13 | [5] |
| Solubility in water | Slightly soluble | General knowledge |
Table 1: Physicochemical Properties of Pyrimidine-2,4-dione (Uracil)
Uracil exists in tautomeric forms, with the lactam form being the most common.[1] It is a weak acid due to the acidic protons on the nitrogen atoms of the ring.
Historical Experimental Protocols
The following sections provide detailed methodologies for key historical experiments related to pyrimidine-2,4-dione.
Behrend's Synthesis of Methyluracil (a precursor to the concept of Uracil)
While Behrend did not synthesize uracil itself in his 1885 publication, his synthesis of methyluracil was a critical step. The following is a generalized representation of the type of synthesis he performed, based on the chemical knowledge of the era.
Experimental Workflow for Behrend's Synthesis of Methyluracil
Caption: Generalized workflow for the synthesis of methyluracil.
Protocol:
-
Condensation: Urea and ethyl acetoacetate were heated together, often in the presence of a dehydrating agent like phosphorus oxychloride or fuming sulfuric acid.
-
Reaction: The reactants would undergo a condensation reaction to form the pyrimidine ring.
-
Isolation: The resulting methyluracil would be isolated and purified through crystallization.
Note: The exact reagents and conditions used by Behrend would require consulting the original 1885 publication in "Annalen der Chemie."
Ascoli's Isolation of Uracil from Yeast Nuclein (1900)
Ascoli's protocol for isolating uracil was a landmark achievement. The following is a descriptive workflow based on his publication.
Experimental Workflow for Ascoli's Isolation of Uracil
Caption: Workflow for the isolation of uracil from yeast nuclein.
Protocol:
-
Hydrolysis: Yeast nuclein was heated with 30% sulfuric acid to break it down into its constituent bases.
-
Neutralization and Purine Removal: The acidic solution was neutralized with barium hydroxide. Silver nitrate was then added to precipitate the purine bases (adenine and guanine).
-
Pyrimidine Precipitation: After filtering off the purine precipitate, mercuric chloride was added to the filtrate to precipitate the pyrimidine bases.
-
Isolation of Uracil: The mercury-pyrimidine precipitate was collected, and the mercury was removed by treatment with hydrogen sulfide. The resulting solution was then concentrated, leading to the crystallization of uracil.
Elucidation of Biological Significance
The discovery of uracil was followed by decades of research to understand its role in the cell.
Uracil as a Key Component of RNA
Early 20th-century research by scientists like Phoebus Levene established that nucleic acids were composed of nucleotides, each containing a phosphate group, a sugar, and a nitrogenous base. Through careful hydrolysis and analysis of yeast nucleic acid (RNA), it was determined that uracil, along with adenine, guanine, and cytosine, was a fundamental component of this type of nucleic acid. The key distinction from thymus nucleic acid (DNA) was the presence of uracil instead of thymine.
Base Pairing in RNA
The groundbreaking discovery of the DNA double helix by Watson and Crick in 1953, which was heavily reliant on Chargaff's rules of base pairing (A=T and G=C), provided a framework for understanding the structure of nucleic acids. While Chargaff's rules in their strict sense apply to double-stranded DNA, the principles of complementary base pairing were extended to RNA. It was established that in RNA, adenine pairs with uracil (A-U) through two hydrogen bonds, analogous to the adenine-thymine (A-T) pairing in DNA. This base pairing is crucial for the secondary and tertiary structures of RNA molecules and for their function in protein synthesis and gene regulation.[6]
Uracil Metabolism
The biosynthesis and degradation of uracil are fundamental cellular processes.
De Novo Biosynthesis of Uridine Monophosphate (UMP)
The de novo synthesis of pyrimidines starts with the formation of carbamoyl phosphate and aspartate.[7][8] These precursors undergo a series of enzymatic reactions to form the pyrimidine ring, resulting in the synthesis of orotate. Orotate is then converted to orotidine 5'-monophosphate (OMP), which is subsequently decarboxylated to yield uridine 5'-monophosphate (UMP), the first key pyrimidine nucleotide.[9][10]
De Novo Pyrimidine Biosynthesis Pathway
References
- 1. Uracil - Wikipedia [en.wikipedia.org]
- 2. zobodat.at [zobodat.at]
- 3. bc.wydawnictwo-tygiel.pl [bc.wydawnictwo-tygiel.pl]
- 4. byjus.com [byjus.com]
- 5. newworldencyclopedia.org [newworldencyclopedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. egyankosh.ac.in [egyankosh.ac.in]
- 8. davuniversity.org [davuniversity.org]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. davuniversity.org [davuniversity.org]
An In-depth Technical Guide to 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of structural analogs and derivatives of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione. The pyrimidine-2,4(1H,3H)-dione, or uracil, scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents with anticancer, antiviral, antibacterial, and antifungal properties. The addition of a benzylamino group at the 6-position has been a key modification in the development of potent and selective inhibitors of various biological targets.
Core Compound and Rationale for Derivatization
The core molecule, this compound, serves as a versatile template for chemical modification. The uracil ring presents multiple sites for functionalization, including the nitrogen atoms at positions 1 and 3, and the exocyclic amino group. These positions are amenable to alkylation and other modifications to modulate the compound's physicochemical properties and biological activity. The benzyl group also offers a site for substitution to explore structure-activity relationships (SAR).
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated significant potential in several therapeutic areas, primarily as enzyme inhibitors.
Anticancer Activity
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition: Several pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been identified as potent PARP-1 inhibitors. PARP-1 is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy for cancer therapy, particularly in cancers with BRCA mutations.
RAF-MEK-ERK Pathway Inhibition: Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to block the RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation.
Antiproliferative Activity: These compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116).
Antibacterial Activity
Substituted 6-anilinouracils, which share the 6-aminouracil core, are potent and selective inhibitors of bacterial DNA polymerase IIIC, a crucial enzyme for DNA replication in Gram-positive bacteria. This makes them promising candidates for the development of new antibiotics.
Quantitative Biological Data
The following tables summarize the reported biological activities of selected this compound analogs and derivatives.
Table 1: PARP-1 Inhibitory Activity of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives
| Compound | IC50 (nM)[1] |
| S2 | 4.06 ± 0.18 |
| S7 | 3.61 ± 0.15 |
| S8 | 0.66 ± 0.05 (against MCF-7) |
| Olaparib (Reference) | 5.77 |
Table 2: Antiproliferative Activity of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| 14m | MCF-7 | Data not specified in abstract |
| 14m | A375 | Data not specified in abstract |
| 14m | SK-MEL-2 | Data not specified in abstract |
| 14m | SK-HEP-1 | Data not specified in abstract |
Signaling Pathways
RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.
Caption: Inhibition of the RAF-MEK-ERK signaling pathway by pyrido[2,3-d]pyrimidine derivatives.
Experimental Protocols
General Synthesis of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives
A common synthetic route to pyrido[2,3-d]pyrimidine-2,4-dione derivatives starts from 6-aminouracil or its N-substituted analogs.
Caption: General synthetic workflow for pyrido[2,3-d]pyrimidine-2,4-dione derivatives.
Detailed Method for N-(3-chlorophenyl)-2-((1,3-dimethyl-7-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)acetamide (14m):
The synthesis of compound 14m, a potent RAF-MEK-ERK pathway inhibitor, involves a multi-step process starting from a substituted 6-aminouracil. The detailed experimental procedure can be found in the supporting information of the cited literature.
In vitro PARP-1 Inhibitory Assay
The inhibitory activity of the synthesized compounds against PARP-1 can be evaluated using a commercially available PARP-1 inhibitor assay kit.
Protocol Overview:
-
Reagent Preparation: Prepare assay buffer, PARP-1 enzyme, NAD+, and activated DNA solutions.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a 96-well plate, add the assay buffer, PARP-1 enzyme, activated DNA, and the test compound or vehicle control.
-
Initiation of Reaction: Add NAD+ to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Detection: Add a developing reagent that detects the product of the PARP-1 reaction (poly(ADP-ribose)).
-
Measurement: Read the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the compounds against cancer cell lines such as MCF-7 can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol Overview:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
References
Methodological & Application
Application Notes and Protocols for 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione in Cancer Cell Line Research
Disclaimer: Direct experimental data on the anticancer effects of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione in cancer cell lines is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related pyrimidine-2,4(1H,3H)-dione derivatives and are intended to serve as a guide for researchers investigating this specific compound. The pyrimidine-2,4(1H,3H)-dione core, also known as the uracil scaffold, is a well-established pharmacophore in the development of therapeutic agents, including those for oncology.[1]
Introduction
The pyrimidine-2,4(1H,3H)-dione scaffold is a fundamental heterocyclic structure integral to numerous biological processes and a privileged scaffold in drug discovery.[1] Derivatives of this core have been developed as anticancer, antiviral, antibacterial, and antifungal agents.[1] Notably, the widely used anticancer drug 5-fluorouracil is a pyrimidine-2,4(1H,3H)-dione derivative.[1] The versatility of this scaffold allows for a wide range of chemical modifications to develop analogs with specific biological activities.[1]
This document provides an overview of the potential applications of this compound in cancer research, based on the activities of related compounds. It includes a summary of quantitative data from representative derivatives, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Anticancer Activity of Representative Pyrimidine-2,4(1H,3H)-dione Derivatives
The following table summarizes the cytotoxic activity of various pyrimidine-2,4(1H,3H)-dione derivatives against several human cancer cell lines. This data is presented to illustrate the potential of this class of compounds and to provide a reference for the evaluation of this compound.
| Compound Name/Identifier | Cancer Cell Line | Assay Type | IC50/GI50 Value | Reference |
| N-(3-chlorophenyl)-2-((1,3-dimethyl-7-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)acetamide (14m) | MCF-7 (Breast) | Antiproliferative | Not specified | [2] |
| A375 (Melanoma) | Antiproliferative | Not specified | [2] | |
| SK-MEL-2 (Melanoma) | Antiproliferative | Not specified | [2] | |
| SK-HEP-1 (Liver) | Antiproliferative | Not specified | [2] | |
| Pyrano[2,3-d]pyrimidine-2,4-dione derivative (S2) | MCF-7 (Breast) | Cytotoxicity | 2.65 ± 0.05 µM | [3] |
| Pyrano[2,3-d]pyrimidine-2,4-dione derivative (S7) | MCF-7 (Breast) | Cytotoxicity | 1.28 ± 1.12 µM | [3] |
| Pyrano[2,3-d]pyrimidine-2,4-dione derivative (S8) | MCF-7 (Breast) | Cell Growth Inhibition | 0.66 ± 0.05 µM | [3] |
| HCT116 (Colon) | Cell Growth Inhibition | 2.76 ± 0.06 µM | [3] | |
| 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | HeLa (Cervical) | Cytotoxicity | 0.03 µM | [4] |
| Pyrido[2,3-d]pyrimidine derivative (Compound 4) | MCF-7 (Breast) | Cytotoxicity | 0.57 µM | [5] |
| HepG2 (Liver) | Cytotoxicity | 1.13 µM | [5] | |
| Pyrido[2,3-d]pyrimidine derivative (Compound 11) | MCF-7 (Breast) | Cytotoxicity | 1.31 µM | [5] |
| HepG2 (Liver) | Cytotoxicity | 0.99 µM | [5] |
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the anticancer effects of this compound. These should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
This compound
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by the compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
Objective: To determine the effect of the compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
70% ethanol
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Treat cells with the compound at its IC50 concentration for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution (containing RNase A).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
Objective: To investigate the effect of the compound on the expression of key signaling proteins.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., for p-ERK, ERK, p-MEK, MEK, Caspase-3, Bcl-2, BAX, Cyclin B1, CDK1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Treat cells with the compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Visualizations
Signaling Pathway
Many pyrimidine-2,4-dione derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival. The RAF-MEK-ERK pathway is one such pathway that is often constitutively activated in various cancers.[2][6]
Caption: RAF-MEK-ERK signaling pathway and potential inhibition points.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial in vitro evaluation of a novel compound for anticancer activity.
Caption: General workflow for evaluating anticancer compounds.
Conclusion
While specific data on the anticancer properties of this compound is not yet widely reported, the extensive research on related pyrimidine-2,4-dione derivatives suggests that this compound is a promising candidate for investigation as an anticancer agent. The protocols and information provided herein offer a solid framework for researchers to initiate such studies. Further research is warranted to elucidate its specific mechanism of action and to determine its efficacy in various cancer models.
References
- 1. This compound | 5759-80-8 | Benchchem [benchchem.com]
- 2. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pyrimidine Diones in Antiviral Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine diones, a class of heterocyclic organic compounds, have emerged as a significant scaffold in the development of novel antiviral agents. Their structural resemblance to endogenous nucleobases allows them to interact with viral and host cell enzymes that are crucial for viral replication. This document provides a detailed overview of the application of pyrimidine diones in antiviral research, including their mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols for their synthesis and evaluation.
Mechanisms of Antiviral Action
The antiviral activity of pyrimidine diones is primarily attributed to two key mechanisms:
-
Inhibition of Viral Enzymes: Certain pyrimidine dione derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), directly targeting and inhibiting the reverse transcriptase enzyme of retroviruses like Human Immunodeficiency Virus (HIV). This inhibition prevents the conversion of the viral RNA genome into DNA, a critical step in the viral life cycle.[1]
-
Inhibition of Host Cell Enzymes: A significant number of pyrimidine diones function as inhibitors of the host cell enzyme dihydroorotate dehydrogenase (DHODH).[2][3][4][5] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of pyrimidine nucleotides required for both DNA and RNA synthesis.[4] Viruses, being heavily reliant on host cell machinery for replication, are highly sensitive to the depletion of the pyrimidine pool.[2][5] By inhibiting DHODH, these compounds effectively starve the virus of the necessary building blocks for its genetic material, leading to a broad-spectrum antiviral effect against a range of RNA viruses.[2][4]
Furthermore, the inhibition of DHODH has been shown to induce an antiviral state within the host cell by stimulating the expression of interferon-stimulated genes (ISGs), independent of type 1 interferon production. This adds another layer to their antiviral efficacy.[2]
Data Presentation: Antiviral Activity of Pyrimidine Dione Derivatives
The following tables summarize the quantitative data for representative pyrimidine dione derivatives against various viruses.
Table 1: Pyrimidine Dione Derivatives as HIV Reverse Transcriptase Inhibitors
| Compound | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 6b | HIV-1 | low µM | >100 | - | [1] |
| Compound 6c | HIV-1 | low µM | >100 | - | [1] |
| F2-DABO | HIV-1 | 0.65 | >100 | >153 | [6] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50)
Table 2: Pyrimidine Dione Derivatives as DHODH Inhibitors with Broad-Spectrum Antiviral Activity
| Compound | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| S312 | Influenza A Virus (H1N1) | - | - | - | [2] |
| S416 | SARS-CoV-2 | 0.017 | 178.6 | 10505.88 | [2] |
| Teriflunomide | Ebola Virus (mini-replicon) | 3.41 | - | - | [2] |
| Brequinar | Ebola Virus (mini-replicon) | 0.102 | - | - | [2] |
| MEDS433 | Human Coronavirus 229E | - | >100 | - | [5] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50)
Experimental Protocols
A. General Synthesis of 6-Substituted Pyrimidine-2,4-diones
This protocol describes a general method for the synthesis of 6-substituted pyrimidine-2,4-diones.
Materials:
-
Urea
-
Cyanoacetic acid
-
Acetic anhydride
-
5% Sodium hydroxide (NaOH) solution
-
Ethanol (95%)
Procedure: [7]
-
A mixture of urea (1.0 mol), cyanoacetic acid (1.1 mol), and acetic anhydride (5 mL) is heated at 100-120°C for 3 hours.
-
The excess acetic anhydride and acetic acid formed during the reaction are removed under reduced pressure.
-
The residue is cooled, and a 5% NaOH solution is added slowly until a precipitate of 6-aminopyrimidine-2,4-dione is formed.
-
The precipitate is filtered, washed with cold water, and recrystallized from 95% ethanol.
-
Further modifications at the 6-position can be achieved through subsequent reactions, such as diazotization followed by substitution.
B. Antiviral Activity Assays
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Confluent monolayer of host cells (e.g., Vero cells) in 6-well or 12-well plates
-
Virus stock of known titer
-
Serial dilutions of the pyrimidine dione compound
-
Culture medium (e.g., DMEM)
-
Overlay medium (e.g., culture medium with 1% low-melting-point agarose)
-
Fixation solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
-
Phosphate-buffered saline (PBS)
-
Seed the plates with host cells and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Add the diluted compound to the wells and incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well) in the presence of the compound.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with the overlay medium containing the respective concentrations of the compound.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Fix the cells with the fixation solution and then stain with the staining solution.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).
-
The EC50 value is determined from the dose-response curve.
This assay is used to measure the cytotoxicity of the compounds on the host cells and determine the 50% cytotoxic concentration (CC50).
Materials:
-
Host cells in a 96-well plate
-
Serial dilutions of the pyrimidine dione compound
-
Culture medium
-
MTS reagent (containing PES)
-
Seed a 96-well plate with host cells and incubate overnight.
-
Add serial dilutions of the test compound to the wells. Include wells with medium only for background control and wells with untreated cells as a viability control.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add 20 µL of MTS solution (containing PES) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Record the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control.
-
The CC50 value is determined from the dose-response curve.
Mandatory Visualization
Signaling Pathway of DHODH Inhibition
Caption: Mechanism of action of DHODH inhibitors in antiviral therapy.
Experimental Workflow for Antiviral Compound Screening
Caption: Workflow for the screening and evaluation of antiviral pyrimidine diones.
References
- 1. Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of dihydroorotate dehydrogenase (DHODH) inhibitors “leflunomide” and “teriflunomide” in Covid-19: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. iris.unito.it [iris.unito.it]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 9. asm.org [asm.org]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for Testing Pyrimidine-Based Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyrimidine-based compounds are a cornerstone in the development of enzyme inhibitors, targeting a wide array of enzymes crucial in pathological processes, including cancer and viral infections.[1][2][3] The pyrimidine scaffold's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems makes it a versatile core for inhibitor design.[4] This document provides a detailed guide to the experimental design for testing novel pyrimidine-based enzyme inhibitors, covering initial screening, mechanistic studies, and cellular validation.
Section 1: Initial Screening of Pyrimidine-Based Inhibitors
The primary goal of initial screening is to identify promising hit compounds from a library of pyrimidine derivatives. This is typically achieved through high-throughput screening (HTS) using enzyme inhibition assays.
1.1. Enzyme Inhibition Assay Protocol
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of pyrimidine-based compounds against a target enzyme.[5]
Materials:
-
Purified target enzyme
-
Substrate specific to the enzyme
-
Assay buffer (optimized for enzyme activity)
-
Pyrimidine-based inhibitor library (dissolved in a suitable solvent, e.g., DMSO)
-
Multi-well plates (e.g., 96-well or 384-well)
-
Plate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay)
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of the target enzyme in assay buffer.
-
Prepare a stock solution of the substrate in assay buffer.
-
Perform serial dilutions of the pyrimidine-based inhibitors to create a range of concentrations. It is common to use half-log or two-fold serial dilutions.[6]
-
-
Assay Setup:
-
In a multi-well plate, add the assay buffer.
-
Add the pyrimidine-based inhibitor at various concentrations to the appropriate wells. Include a control with no inhibitor (vehicle control, e.g., DMSO).
-
Add the enzyme to all wells and pre-incubate with the inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature.[5]
-
-
Initiate and Monitor the Reaction:
-
Start the enzymatic reaction by adding the substrate to all wells.[5]
-
Immediately begin monitoring the reaction progress using a plate reader. The detection method will depend on the nature of the substrate and product (e.g., change in absorbance, fluorescence, or luminescence).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear phase of the reaction progress curves.
-
Normalize the data by expressing the enzyme activity at each inhibitor concentration as a percentage of the activity in the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7] The IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%.[5]
-
Data Presentation:
Summarize the IC50 values for all tested pyrimidine derivatives in a clear and structured table.
| Compound ID | Pyrimidine Scaffold | R1 Group | R2 Group | IC50 (µM) |
| PBI-001 | 2-aminopyrimidine | -CH3 | -Ph | 5.2 |
| PBI-002 | 2-aminopyrimidine | -H | -Ph-Cl | 1.8 |
| PBI-003 | 4-aminopyrimidine | -NH2 | -Py | 10.5 |
| ... | ... | ... | ... | ... |
Workflow for Initial Screening:
Caption: Workflow for the initial screening of pyrimidine-based enzyme inhibitors.
Section 2: Mechanistic Studies
Once potent inhibitors are identified, the next step is to elucidate their mechanism of action (MOA). This involves determining the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibitor's binding affinity (Ki).
2.1. Enzyme Kinetics for MOA Determination
Protocol:
-
Experimental Setup:
-
Select a range of fixed inhibitor concentrations based on the previously determined IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50, 5 x IC50).
-
For each inhibitor concentration, vary the substrate concentration over a wide range (e.g., 0.1 x Km to 10 x Km, where Km is the Michaelis constant).[8]
-
-
Data Collection:
-
Measure the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentration, as described in the initial screening protocol.
-
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[9][10]
-
Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor to determine the inhibition type.[11]
-
Alternatively, fit the data directly to the appropriate Michaelis-Menten equation for each inhibition model using non-linear regression software to determine Vmax, Km, and Ki.[7]
-
Data Presentation:
| Compound ID | Inhibition Type | Km (µM) | Vmax (µmol/min) | Ki (µM) |
| PBI-002 | Competitive | 2.5 | 100 | 0.9 |
| PBI-008 | Non-competitive | 1.5 | 55 | 2.1 |
| PBI-015 | Uncompetitive | 0.8 | 40 | 3.5 |
Signaling Pathway Illustrating Different Inhibition Types:
Caption: Simplified diagram of competitive and non-competitive enzyme inhibition.
2.2. Biophysical Binding Assays
Biophysical methods provide direct evidence of inhibitor binding to the target enzyme and can complement kinetic studies.[12][13]
-
Surface Plasmon Resonance (SPR): Measures the binding and dissociation rates of the inhibitor to the immobilized enzyme, providing kinetic (kon, koff) and affinity (KD) data.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of the inhibitor to the enzyme, providing thermodynamic data (KD, ΔH, ΔS).
-
Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: Measures the change in the melting temperature (Tm) of the enzyme upon inhibitor binding, indicating target engagement.[13]
Data Presentation:
| Compound ID | Method | KD (µM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | ΔTm (°C) |
| PBI-002 | SPR | 0.85 | 1.2 x 10⁵ | 0.102 | N/A |
| PBI-002 | DSF | N/A | N/A | N/A | +5.2 |
| PBI-008 | ITC | 2.3 | N/A | N/A | N/A |
Section 3: Cellular Assays
Evaluating the activity of pyrimidine-based inhibitors in a cellular context is crucial to assess their potential as therapeutic agents. This involves determining their cell permeability, target engagement in cells, and effects on cellular processes.
3.1. Cellular Target Engagement
The NanoBRET™ assay is a common method to quantify compound binding to a target protein within living cells.[14]
Protocol:
-
Cell Line Preparation: Use a cell line that endogenously expresses the target enzyme or transfect cells with a vector encoding the target enzyme fused to a NanoLuc® luciferase.
-
Assay Setup:
-
Plate the cells in a multi-well plate.
-
Add the pyrimidine-based inhibitors at various concentrations.
-
Add a fluorescent tracer that binds to the target enzyme.
-
-
Measurement:
-
Measure both the NanoLuc® luciferase signal and the tracer fluorescence. The ratio of these signals (BRET ratio) is dependent on the tracer binding.
-
Inhibitor binding to the target displaces the tracer, leading to a decrease in the BRET ratio.
-
-
Data Analysis:
-
Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50.
-
3.2. Cell Viability and Proliferation Assays
These assays determine the effect of the inhibitors on cell growth and survival.
Protocol (e.g., using MTT or CellTiter-Glo®):
-
Cell Plating: Seed cancer cell lines in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine-based inhibitors for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
For MTT assays, add MTT reagent and incubate, then solubilize the formazan crystals and measure absorbance.
-
For CellTiter-Glo® assays, add the reagent and measure luminescence, which correlates with ATP levels and cell viability.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percent viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation:
| Compound ID | Cellular Target Engagement IC50 (µM) | Cell Line A GI50 (µM) | Cell Line B GI50 (µM) |
| PBI-002 | 1.5 | 3.2 | 5.8 |
| PBI-008 | 4.8 | 10.1 | 15.4 |
Experimental Workflow for Cellular Assays:
References
- 1. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. Khan Academy [khanacademy.org]
- 12. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biophysical, Biochemical, and Cell Based Approaches Used to Decipher the Role of Carbonic Anhydrases in Cancer and to Evaluate the Potency of Targeted Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Throughput Screening of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(benzylamino)pyrimidine-2,4(1H,3H)-dione, also known as 6-benzylamino-uracil, and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their potential as anticancer agents.[1][2][3][4][5] The pyrimidine-2,4-dione scaffold is a key structural motif found in several biologically active molecules.[2][3] Research suggests that derivatives of this compound may exhibit their antineoplastic effects through the inhibition of key regulators of the cell cycle, such as Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2 is a crucial enzyme in the regulation of the cell cycle, and its dysregulation is a hallmark of many cancers, making it an attractive target for cancer therapy.[6][7][8]
High-throughput screening (HTS) is an essential tool in drug discovery for the rapid screening of large compound libraries to identify potential therapeutic candidates. This document provides detailed application notes and protocols for the high-throughput screening of this compound and its analogs, with a focus on targeting CDK2 activity.
Principle of the Assay
The primary application for high-throughput screening of this compound and its analogs is the identification of inhibitors of protein kinases, particularly CDK2. The protocols described below are based on established methods for measuring kinase activity and can be adapted for large-scale screening campaigns. Two main types of assays are presented: a biochemical assay to directly measure the inhibition of recombinant CDK2 and a cell-based assay to assess the compound's effect on cell proliferation.
Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving CDK2. In this pathway, the binding of a cyclin (e.g., Cyclin E or Cyclin A) to CDK2 activates the kinase. This complex then phosphorylates target proteins, such as Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn promotes the transcription of genes required for S-phase entry and cell cycle progression. Inhibitors of CDK2, such as potentially this compound, would block this phosphorylation event, leading to cell cycle arrest.
Caption: Simplified CDK2 signaling pathway leading to cell cycle progression.
Experimental Protocols
Biochemical High-Throughput Screening for CDK2 Inhibitors (Luminescence-Based)
This protocol is adapted from established luminescence-based kinase assays and is suitable for HTS.[6][7][9] It measures the amount of ATP remaining in the reaction after kinase-mediated phosphorylation. A decrease in luminescence indicates higher kinase activity, and conversely, an increase in luminescence in the presence of a test compound suggests inhibition.
Materials and Reagents:
-
Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E2 enzyme complex
-
Kinase substrate (e.g., Histone H1 peptide)[6]
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
384-well white, opaque plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring luminescence
Protocol Workflow:
Caption: General workflow for a biochemical HTS assay.
Detailed Steps:
-
Compound Plating: Using an automated liquid handler, dispense nanoliter quantities of the test compound, this compound or its analogs dissolved in DMSO, into 384-well plates. Include positive controls (known CDK2 inhibitor, e.g., Roscovitine) and negative controls (DMSO vehicle).
-
Enzyme/Substrate Addition: Prepare a master mix containing the kinase assay buffer, recombinant CDK2/Cyclin complex, and the kinase substrate. Dispense the master mix into all wells of the assay plate.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow the test compounds to interact with the enzyme.
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Kinase Reaction: Incubate the plate at room temperature for a predetermined optimal time (e.g., 30-60 minutes).[6]
-
Detection: Add the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Cell-Based High-Throughput Screening for Anticancer Activity
This protocol assesses the effect of this compound on the proliferation of cancer cell lines. A common method is the use of a resazurin-based assay, which measures cell viability.
Materials and Reagents:
-
Cancer cell line known to be sensitive to CDK inhibitors (e.g., MCF-7, HCT-116)[4][10]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Resazurin sodium salt solution
-
384-well clear-bottom, black-walled tissue culture plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring fluorescence
Protocol Workflow:
Caption: General workflow for a cell-based HTS assay.
Detailed Steps:
-
Cell Seeding: Harvest and count cells. Seed the cells into 384-well plates at an optimized density and allow them to attach overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control (e.g., a known cytotoxic drug like Doxorubicin) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Add resazurin solution to each well and incubate for 1-4 hours. Viable cells will reduce resazurin to the fluorescent resorufin.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader (Excitation ~560 nm, Emission ~590 nm).
Data Presentation and Analysis
Quantitative data from HTS assays are crucial for hit identification and validation. Key parameters include the Z'-factor for assay quality assessment and the IC50/EC50 values for compound potency.
Z'-Factor Calculation: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[11]
The formula for Z'-factor is: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
σ_p = standard deviation of the positive control
-
σ_n = standard deviation of the negative control
-
μ_p = mean of the positive control
-
μ_n = mean of the negative control
IC50/EC50 Determination: The half-maximal inhibitory concentration (IC50) for biochemical assays and the half-maximal effective concentration (EC50) for cell-based assays are determined by fitting the dose-response data to a sigmoidal curve.
Example Data Table: Since specific HTS data for this compound is not publicly available, the following table presents representative data for a known CDK2 inhibitor, Roscovitine, to illustrate data presentation.
| Assay Type | Target/Cell Line | Compound | IC50/EC50 (µM) | Z'-Factor | Reference |
| Biochemical | CDK2/Cyclin A | Roscovitine | 0.45 | > 0.6 | [6] |
| Cell-Based | MCF-7 | Roscovitine | 15 | N/A | Fictional Example |
Conclusion
The provided application notes and protocols offer a comprehensive guide for the high-throughput screening of this compound and its analogs. By employing robust biochemical and cell-based assays, researchers can efficiently identify and characterize novel compounds with potential as anticancer therapeutics targeting CDK2. Careful assay optimization and rigorous data analysis are paramount to the success of any HTS campaign.
References
- 1. 6-Amino-5-(benzylamino)pyrimidine-2,4(1h,3h)-dione | 25507-29-3 | Benchchem [benchchem.com]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. CDK inhibitor - Wikipedia [en.wikipedia.org]
- 9. promega.com [promega.com]
- 10. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione in Molecular Docking Studies for Cancer Drug Discovery
Keywords: 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione, molecular docking, Cyclin-Dependent Kinase 2 (CDK2), anticancer, drug design, pyrimidine derivatives
Abstract
This application note details the use of this compound and its derivatives in molecular docking studies, primarily targeting Cyclin-Dependent Kinase 2 (CDK2) for the development of novel anticancer therapeutics. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown significant potential as kinase inhibitors. Molecular docking simulations provide a computational framework to predict the binding affinity and interaction patterns of these compounds within the ATP-binding pocket of CDK2, a key regulator of the cell cycle. This document outlines the theoretical background, provides a generalized experimental protocol for such studies, presents a summary of relevant binding data for analogous compounds, and illustrates the pertinent biological pathways and experimental workflows.
Introduction
Cancer is a leading cause of mortality worldwide, characterized by uncontrolled cell proliferation. The cell division cycle is tightly regulated by a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs), which, in complex with their regulatory cyclin subunits, drive the progression through different phases of the cell cycle.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1]
CDK2, in particular, plays a crucial role in the G1/S phase transition and S phase progression. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[2] The compound this compound, a derivative of the uracil scaffold, represents a promising candidate for CDK2 inhibition. Its structural features, including the pyrimidine-2,4-dione core and the benzylamino substituent, offer opportunities for key interactions within the ATP-binding site of CDK2. Molecular docking is a powerful computational tool used to simulate the interaction between a small molecule (ligand) and a protein (receptor), predicting the preferred binding mode and affinity.[3] This information is invaluable for rational drug design and lead optimization.
Signaling Pathway
The CDK2 signaling pathway is central to the regulation of the cell cycle. In the G1 phase, cyclin E is synthesized and binds to CDK2. This complex is then activated by CDK-activating kinase (CAK) through phosphorylation. The active Cyclin E/CDK2 complex phosphorylates several substrate proteins, most notably the retinoblastoma protein (pRb). Phosphorylation of pRb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S phase entry and DNA replication. Inhibition of CDK2 by molecules such as this compound can block this cascade, leading to cell cycle arrest at the G1/S checkpoint and preventing cancer cell proliferation.
Caption: CDK2 signaling pathway and the point of inhibition.
Molecular Docking Workflow
The process of molecular docking involves several key steps, starting from the preparation of the protein and ligand structures to the analysis of the docking results. A generalized workflow is depicted below. This process allows for the virtual screening of compound libraries and the detailed analysis of binding modes of lead candidates.
Caption: A generalized workflow for molecular docking studies.
Experimental Protocols
The following is a generalized protocol for performing a molecular docking study of this compound derivatives against CDK2. This protocol is based on methodologies commonly reported in the literature.[3]
1. Software and Hardware:
-
Molecular Modeling Software: Schrödinger Maestro, AutoDock Tools, PyMOL, Discovery Studio.
-
Hardware: A high-performance computing workstation or cluster is recommended for docking simulations.
2. Protein Preparation:
-
Retrieve the 3D crystal structure of human CDK2 from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1HCK.[3]
-
Load the PDB file into the molecular modeling software.
-
Prepare the protein by removing water molecules, adding hydrogen atoms, assigning bond orders, and filling in missing side chains and loops.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
Define the active site for docking. This is typically done by creating a grid box centered on the co-crystallized ligand or by identifying the ATP-binding pocket.
3. Ligand Preparation:
-
Draw the 2D structure of this compound and its derivatives using a chemical drawing tool.
-
Convert the 2D structure to a 3D conformation.
-
Generate possible ionization states at a physiological pH (e.g., 7.4).
-
Perform a conformational search and energy minimization of the ligand to obtain a low-energy 3D structure.
4. Molecular Docking Simulation:
-
Use a docking program (e.g., Glide, AutoDock Vina) to dock the prepared ligands into the defined active site of the prepared CDK2 protein.
-
Set the docking parameters, such as the number of poses to generate and the scoring function to be used.
-
Run the docking simulation.
5. Analysis of Results:
-
Analyze the output of the docking simulation. This includes examining the predicted binding poses and the calculated binding affinities (e.g., docking score, binding energy in kcal/mol).
-
Visualize the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, using molecular graphics software.
-
Compare the binding mode and affinity of the designed compounds with known CDK2 inhibitors.
Data Presentation
The following table summarizes the molecular docking results and in vitro activity for a selection of pyrimidine and uracil derivatives targeting CDK2, as reported in the literature. This data provides a comparative baseline for evaluating novel compounds like this compound.
| Compound ID | Structure/Description | Target | Docking Score/Binding Energy (kcal/mol) | Key Interactions with CDK2 | In Vitro Activity (IC50) | Reference |
| 4c | Pyrimidine derivative | CDK2 (1HCK) | -7.9 | H-bonds with THR165, GLU12, LYS33, THR14 | 132.4 µg/ml (Antioxidant) | [3] |
| 4a | Pyrimidine derivative | CDK2 (1HCK) | -7.7 | Not specified | Not specified | [3] |
| 4h | Pyrimidine derivative | CDK2 (1HCK) | -7.5 | Not specified | Not specified | [3] |
| 4b | Pyrimidine derivative | CDK2 (1HCK) | -7.4 | Not specified | 117.8 µg/ml (Antioxidant) | [3] |
| 2a | Diaryl-substituted pyrimidinedione | CDK2 | Not specified | Not specified | Potent vs. HepG2 | [2] |
| 2b | Diaryl-substituted pyrimidinedione | CDK2 | Not specified | Not specified | Potent vs. HepG2 | [2] |
| 3a | Thioxo-derivative of pyrimidinedione | CDK2 | Not specified | Not specified | Potent vs. HepG2 | [2] |
| 7a | Pyrazolo[3,4-d]pyrimidine | CDK2 | Not specified | Similar to roscovitine | 0.262 µM | [4] |
| 9c | Pyrazolo[3,4-d]pyrimidine | CDK2 | Not specified | Similar to roscovitine | 0.281 µM | [4] |
Conclusion
Molecular docking studies are an indispensable tool in the rational design of novel inhibitors targeting key proteins in disease pathways. The application of these computational methods to this compound and its analogs has the potential to accelerate the discovery of potent and selective CDK2 inhibitors for cancer therapy. The protocols and data presented herein provide a framework for researchers to initiate and conduct such investigations. Further in vitro and in vivo studies are necessary to validate the computational predictions and to progress promising candidates through the drug development pipeline.
References
- 1. jetir.org [jetir.org]
- 2. Synthesis, Docking Studies into CDK-2 and Anticancer Activity of New Derivatives Based Pyrimidine Scaffold and Their Derived Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Cellular Models to Test Pyrimidine Dione Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine diones represent a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Several derivatives have been investigated for their potential as anticancer agents. The core structure, a six-membered ring with two nitrogen atoms and two carbonyl groups, serves as a versatile scaffold for the development of targeted therapies. The efficacy of these compounds often lies in their ability to interfere with key cellular processes that are dysregulated in cancer, such as cell proliferation, survival, and cell cycle progression.
This document provides detailed application notes and protocols for establishing cellular models to evaluate the efficacy of novel pyrimidine dione compounds. We will cover the selection of appropriate cancer cell lines, detailed methodologies for key in vitro assays, and the visualization of relevant signaling pathways and experimental workflows.
Selection of Cellular Models
The choice of appropriate cancer cell lines is critical for accurately assessing the therapeutic potential of pyrimidine dione derivatives. An ideal panel of cell lines should include those with genetic alterations in pathways that are likely targets of these compounds, such as the RAF-MEK-ERK and PI3K/AKT/mTOR pathways, as well as those with known dependencies on pyrimidine metabolism.
Table 1: Recommended Cancer Cell Lines for Pyrimidine Dione Efficacy Testing
| Cell Line | Cancer Type | Key Genetic Features | Rationale for Selection |
| HCT-116 | Colorectal Carcinoma | KRAS (G13D) mutant, PIK3CA (H1047R) mutant | Represents KRAS-driven cancers with potential dependence on pyrimidine biosynthesis.[1] |
| A375 | Malignant Melanoma | BRAF (V600E) mutant | Highly dependent on the RAF-MEK-ERK signaling pathway for proliferation and survival.[2][3] |
| MCF-7 | Breast Adenocarcinoma | PIK3CA (E545K) mutant, Wild-type PTEN | Model for PI3K pathway-driven cancers.[4] |
| PC-3 | Prostate Adenocarcinoma | PTEN null | Represents cancers with a constitutively active PI3K/AKT/mTOR pathway due to loss of the PTEN tumor suppressor.[5][6] |
| SK-MEL-2 | Skin Melanoma | NRAS (Q61R) mutant | Model for RAS-driven cancers where the RAF-MEK-ERK pathway is activated.[2] |
| SK-HEP-1 | Liver Adenocarcinoma | - | Has been shown to be sensitive to certain pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives.[7] |
| SNU-C2B | Colorectal Cancer | KRAS (G12D) mutant | Provides a model to study the effects of specific KRAS mutations on drug response.[8] |
| SNU-601 | Gastric Cancer | KRAS (G13D) mutant | Allows for the investigation of pyrimidine dione efficacy in gastric cancers with KRAS mutations.[8] |
Experimental Protocols
The following protocols detail the core assays for evaluating the anticancer effects of pyrimidine dione compounds in the selected cellular models.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine dione compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrimidine dione compound at various concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[10]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[11]
Materials:
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate)
-
RNase A (100 µg/mL)
-
70% Ethanol (ice-cold)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrimidine dione compound at various concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use a low flow rate for better resolution.[12]
Data Analysis: The DNA content will be represented in a histogram. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software.
Data Presentation
Quantitative data from the experimental assays should be summarized in clear and concise tables to facilitate comparison of the efficacy of different pyrimidine dione compounds across various cell lines.
Table 2: Example of Cell Viability Data Summary (IC₅₀ values in µM)
| Compound | HCT-116 (KRAS mut) | A375 (BRAF mut) | MCF-7 (PIK3CA mut) | PC-3 (PTEN null) |
| PD-001 | 5.2 | 2.8 | 10.5 | 8.1 |
| PD-002 | 12.7 | 8.5 | 25.1 | 18.9 |
| Control Drug | 1.5 | 0.9 | 3.2 | 2.5 |
Table 3: Example of Apoptosis and Cell Cycle Analysis Summary (% of Cells)
| Treatment | Cell Line | Early Apoptosis | Late Apoptosis | G0/G1 Arrest | G2/M Arrest |
| Vehicle | A375 | 4.1 | 2.5 | 55.2 | 15.3 |
| PD-001 (IC₅₀) | A375 | 25.8 | 15.2 | 70.1 | 8.5 |
| Vehicle | PC-3 | 3.5 | 1.8 | 60.8 | 12.1 |
| PD-001 (IC₅₀) | PC-3 | 18.9 | 10.7 | 58.9 | 25.4 |
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) are essential for visualizing complex biological pathways and experimental procedures.
Caption: Experimental workflow for testing pyrimidine dione efficacy.
Caption: Inhibition of the RAF-MEK-ERK signaling pathway by pyrimidine diones.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by pyrimidine diones.
References
- 1. Escaping KRAS: Gaining Autonomy and Resistance to KRAS Inhibition in KRAS Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRAF mutation predicts sensitivity to MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. New Emerging Therapies Targeting PI3K/AKT/mTOR/PTEN Pathway in Hormonal Receptor-Positive and HER2-Negative Breast Cancer—Current State and Molecular Pathology Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KRAS-Mutant Models: Spotlight on SNU Cell Line Diversity [cytion.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.box [2024.sci-hub.box]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. cancer.wisc.edu [cancer.wisc.edu]
Applications of Pyrimidine Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems, making it a privileged structure for the design of molecules that can interact with various biological targets. This document provides detailed application notes and experimental protocols for the investigation of pyrimidine derivatives in several key therapeutic areas: anticancer, anti-inflammatory, antiviral, and antimicrobial chemotherapy.
Anticancer Applications
Pyrimidine derivatives have emerged as a highly successful class of anticancer agents, primarily due to their ability to mimic endogenous nucleobases and interfere with nucleic acid synthesis or to act as potent kinase inhibitors in crucial signaling pathways.[1][2][3]
Data Presentation: Anticancer Activity of Pyrimidine Derivatives
The following table summarizes the in vitro anticancer activity of selected pyrimidine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Derivative Example | Target Cell Line | IC50 (µM) | Reference |
| Indazol-Pyrimidine | Compound 4f | MCF-7 (Breast) | 1.629 | [4] |
| Compound 4i | MCF-7 (Breast) | 1.841 | [4] | |
| Compound 4a | MCF-7 (Breast) | 2.958 | [4] | |
| 4,6-Disubstituted Pyrimidine | Compound 4d | MCF-7 (Breast) | 8.53 (µg/ml) | |
| Compound 5c | MCF-7 (Breast) | 9.74 (µg/ml) | ||
| Pyrido[2,3-d]pyrimidine | Compound 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [5] |
| Imidazo[1,2-a]pyrimidine | Compound 3d | MDA-MB-231 (Breast) | 35.9 | [6] |
| Compound 4d | MDA-MB-231 (Breast) | 35.1 | [6] | |
| Pyrazolo[3,4-d]pyrimidine | 1,6-disubstituted derivative | Aurora kinases/CDK1 | - | [7] |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | A375 (Melanoma) | - | [8] |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol describes the determination of the cytotoxic effects of pyrimidine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Pyrimidine derivative stock solutions (in DMSO)
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the pyrimidine derivatives in culture medium. b. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). c. Incubate the plate for another 48-72 hours.
-
MTT Addition: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 15-30 minutes to ensure complete solubilization.
-
Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. b. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives
Many pyrimidine derivatives exert their anticancer effects by inhibiting Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key regulator of cell growth and proliferation.[2][3][12] The following diagram illustrates the EGFR signaling pathway and the point of inhibition by pyrimidine-based drugs.
Caption: EGFR signaling pathway inhibited by pyrimidine derivatives.
Anti-inflammatory Applications
Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, often through the selective inhibition of cyclooxygenase-2 (COX-2).[13][14][15] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Data Presentation: COX-2 Inhibitory Activity of Pyrimidine Derivatives
The following table presents the COX-1 and COX-2 inhibitory activities of selected pyrimidine derivatives, highlighting their selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 3 | 5.50 | 0.85 | 6.47 | [16] |
| Compound 4a | 5.05 | 0.65 | 7.77 | [16] |
| Compound L1 | >100 | 12.5 | >8 | [14] |
| Compound L2 | >100 | 15.2 | >6.58 | [14] |
| Celecoxib (Standard) | 6.34 | 0.56 | 11.32 | [16] |
| Ibuprofen (Standard) | 3.1 | 1.2 | 2.58 | [16] |
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of pyrimidine derivatives against COX-1 and COX-2 enzymes.[17][18][19]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Pyrimidine derivative stock solutions (in DMSO)
-
EIA buffer and reagents for prostaglandin E2 (PGE2) detection
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme and Compound Preparation: a. Dilute COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer. b. Prepare serial dilutions of the pyrimidine derivatives in DMSO.
-
Reaction Setup: a. In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well. b. Add the pyrimidine derivative dilutions to the wells. Include a vehicle control (DMSO) and a known COX inhibitor as a positive control (e.g., Celecoxib). c. Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: a. Initiate the enzymatic reaction by adding arachidonic acid to each well. b. Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Reaction Termination and PGE2 Measurement: a. Stop the reaction by adding a stopping solution (e.g., 1 M HCl). b. Quantify the amount of PGE2 produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: a. Calculate the percentage of COX inhibition for each concentration of the pyrimidine derivative. b. Determine the IC50 values for COX-1 and COX-2 inhibition by plotting the percentage of inhibition against the logarithm of the compound concentration. c. Calculate the selectivity index (SI) as the ratio of IC50(COX-1)/IC50(COX-2).
Experimental Workflow: COX Inhibition Assay
The following diagram illustrates the workflow for determining the COX inhibitory activity of pyrimidine derivatives.
Caption: Workflow for the in vitro COX inhibition assay.
Antiviral Applications
Pyrimidine nucleoside analogs are a critical class of antiviral drugs that function by inhibiting viral DNA or RNA synthesis.[4][17][20] These compounds are structurally similar to natural nucleosides and are incorporated into the growing viral nucleic acid chain, leading to chain termination.
Data Presentation: Antiviral Activity of Pyrimidine Derivatives
This table summarizes the antiviral activity of representative pyrimidine derivatives against various viruses.
| Compound Class | Derivative Example | Target Virus | Activity (EC50) | Reference |
| 2-Aminopyrimidine | Cyclobutyl/cyclopentyl derivatives | Influenza A and B | 0.01-0.1 µM | [21] |
| Pyrimido[4,5-d]pyrimidine | Compounds 7a, 7b, 7f | Human Coronavirus 229E (HCoV-229E) | Potent activity | [22] |
| Pyrimidine NNRTI | Compound 48 | HIV-1 (Wild Type and Resistant) | 3.43–11.8 nM | [23] |
| Gemcitabine Derivatives | - | Influenza Virus, SARS-CoV-2 | - | [24] |
Experimental Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay)
This protocol describes a plaque reduction assay to evaluate the antiviral activity of pyrimidine derivatives.[25][26] This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Virus stock of known titer
-
Complete cell culture medium
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Pyrimidine derivative stock solutions (in DMSO)
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: a. Seed the host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Adsorption and Compound Treatment: a. Prepare serial dilutions of the pyrimidine derivatives in culture medium. b. Aspirate the culture medium from the cell monolayers and infect with a known amount of virus (e.g., 100 plaque-forming units per well). c. Allow the virus to adsorb for 1 hour at 37°C. d. After adsorption, remove the virus inoculum and wash the cells with PBS. e. Add the overlay medium containing the different concentrations of the pyrimidine derivative to the respective wells.
-
Incubation: a. Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: a. After incubation, fix the cells (e.g., with 10% formalin). b. Remove the overlay and stain the cell monolayer with crystal violet solution. c. Gently wash the plates with water and allow them to dry.
-
Data Analysis: a. Count the number of plaques in each well. b. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). c. Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.
Logical Relationship: Antiviral Drug Discovery Workflow
The following diagram outlines a typical workflow for the discovery and evaluation of antiviral pyrimidine derivatives.
Caption: Workflow for antiviral pyrimidine derivative discovery.
Antimicrobial (Antibacterial and Antifungal) Applications
Pyrimidine derivatives exhibit a broad spectrum of antimicrobial activity, targeting various bacterial and fungal pathogens.[27][28][29][30] Their mechanisms of action can vary, including the inhibition of essential enzymes or interference with microbial growth and replication.
Data Presentation: Antimicrobial Activity of Pyrimidine Derivatives
The table below shows the Minimum Inhibitory Concentration (MIC) values of selected pyrimidine derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Target Organism | MIC (µM/ml or mg/L) | Reference |
| Compound 12 | S. aureus | 0.87 µM/ml | [28] |
| Compound 5 | B. subtilis | 0.96 µM/ml | [28] |
| Compound 2 | E. coli | 0.91 µM/ml | [28] |
| Compound 10 | P. aeruginosa | 0.77 µM/ml | [28] |
| Compound 12 | C. albicans | 1.73 µM/ml | [28] |
| Compound 11 | A. niger | 1.68 µM/ml | [28] |
| Bromo derivative | S. aureus | 8 mg/L | [30] |
| Iodo derivative | S. aureus | 8 mg/L | [30] |
| Pyrazolo[pyrimidine derivative | S. aureus | 3.125 mg/mL | [27] |
| Dihydropyrimidine derivative | Gram-positive & Gram-negative bacteria | 14.72 µg/ml | [27] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of pyrimidine derivatives against bacteria and fungi.[31]
Materials:
-
Pyrimidine derivative stock solutions (in DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Compound Dilution: a. Prepare serial twofold dilutions of the pyrimidine derivatives in the broth medium directly in the 96-well plates.
-
Inoculation: a. Add a standardized inoculum of the test microorganism to each well. b. Include a growth control well (medium + inoculum, no compound) and a sterility control well (medium only).
-
Incubation: a. Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
MIC Determination: a. After incubation, visually inspect the plates for microbial growth (turbidity). b. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
(Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: a. Subculture the contents of the wells showing no growth onto agar plates. b. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram illustrates the workflow for determining the antimicrobial susceptibility of pyrimidine derivatives.
Caption: Workflow for antimicrobial susceptibility testing. for antimicrobial susceptibility testing.
References
- 1. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 13. pharmajournal.net [pharmajournal.net]
- 14. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. interchim.fr [interchim.fr]
- 20. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents [mdpi.com]
- 23. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 26. researchgate.net [researchgate.net]
- 27. derpharmachemica.com [derpharmachemica.com]
- 28. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving solubility of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione for assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione for various assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, a derivative of 6-aminouracil, is expected to be sparingly soluble in water. Based on the properties of its parent compound, it is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1]
Q2: What is the recommended starting solvent for preparing a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution of this compound. It is a powerful solvent for many poorly water-soluble compounds used in biological assays.
Q3: What is the molecular weight of this compound?
A3: The molecular weight of this compound is 217.22 g/mol .[2][3]
Q4: How can I avoid precipitation of the compound when diluting my DMSO stock solution into aqueous assay buffer?
A4: To avoid precipitation, it is crucial to ensure that the final concentration of DMSO in the assay buffer is as low as possible, typically below 1% (v/v). It is also recommended to add the DMSO stock solution to the assay buffer with vigorous vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations of the compound that can lead to precipitation.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in experimental settings.
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates out of solution upon addition to aqueous buffer. | The aqueous solubility of the compound has been exceeded. The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility. | 1. Decrease the final compound concentration: Test a range of lower concentrations in your assay. 2. Increase the final co-solvent concentration: If your assay can tolerate it, you can slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%). However, always run a solvent toxicity control. 3. Use a different co-solvent: Consider using ethanol or a mixture of co-solvents. 4. pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer may increase its solubility. An initial test to determine the compound's pKa would be beneficial. |
| Inconsistent or non-reproducible assay results. | The compound may not be fully dissolved in the stock solution or may be precipitating at the working concentration. | 1. Ensure complete dissolution of the stock solution: Gently warm the stock solution (e.g., to 37°C) and vortex thoroughly before making dilutions. 2. Visually inspect for precipitation: Before adding to your assay, visually inspect the diluted compound solution for any signs of precipitation. Centrifuge the solution and check for a pellet. 3. Prepare fresh dilutions: Prepare fresh dilutions from the stock solution for each experiment. |
| Observed cellular toxicity or assay interference. | The concentration of the organic co-solvent (e.g., DMSO) may be too high. | 1. Determine the maximum tolerable solvent concentration: Run a vehicle control with varying concentrations of the solvent to determine the highest concentration that does not affect your assay readout or cell viability. 2. Minimize final solvent concentration: Always aim for the lowest possible final concentration of the co-solvent in your assay. |
Physicochemical and Solubility Data
| Property | Value (for 6-aminouracil) | Notes |
| Molecular Weight | 127.10 g/mol | - |
| Water Solubility | Sparingly soluble[4] | The benzyl group in the target compound will likely decrease aqueous solubility further. |
| Solubility in Organic Solvents | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1] | The exact solubility (e.g., in mg/mL) should be determined experimentally. |
| Predicted pKa | Not available | Experimental determination or computational prediction is recommended to guide pH optimization strategies. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out 2.17 mg of this compound (MW = 217.22 g/mol ).
-
Add DMSO: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution vigorously. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for Dilution into Aqueous Assay Buffer
-
Pre-warm Solutions: Bring the DMSO stock solution and the aqueous assay buffer to the desired experimental temperature (e.g., room temperature or 37°C).
-
Serial Dilution (if necessary): If high dilutions are required, perform an intermediate dilution of the DMSO stock solution in DMSO.
-
Final Dilution: Add the required volume of the DMSO stock solution to the aqueous assay buffer while vortexing or stirring the buffer. Crucially, add the stock solution to the buffer, not the other way around.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is below the level that causes toxicity or interference (typically <1%).
-
Use Immediately: Use the freshly prepared aqueous solution of the compound in your assay as soon as possible to minimize the risk of precipitation over time.
Visualizations
Experimental Workflow for Solubility Testing
Caption: A general workflow for determining the aqueous solubility of a compound.
Troubleshooting Logic for Compound Precipitation
Caption: A decision tree for troubleshooting compound precipitation in assays.
EGFR Signaling Pathway
Given that pyrimidine derivatives are often investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, the following diagram illustrates a simplified overview of this pathway.[4][5][6][7][8][9][10]
Caption: Overview of the EGFR signaling cascade and the potential point of inhibition.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 5759-80-8 | Benchchem [benchchem.com]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmajournal.net [pharmajournal.net]
- 9. ClinPGx [clinpgx.org]
- 10. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pyrimidine Synthesis Reactions
This guide provides troubleshooting solutions and frequently asked questions for common issues encountered during pyrimidine synthesis reactions. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine synthesis reaction has a very low yield. What are the common causes?
Low yields in pyrimidine synthesis can stem from several factors. Key areas to investigate include the quality of starting materials, reaction conditions, and the specific synthetic protocol being used. For instance, in the Biginelli reaction, suboptimal catalyst concentration or impure reagents can significantly decrease the yield. It's also possible that the product is decomposing during a prolonged reaction time or work-up.
Q2: I am observing multiple spots on my TLC plate that are not my desired product. How can I identify and minimize these side products?
Side product formation is a frequent challenge. In the Biginelli reaction, for example, side products can arise from self-condensation of the β-ketoester or from the reaction of the aldehyde with urea. To minimize these, ensure precise stoichiometry of your reactants and consider optimizing the reaction temperature and catalyst. Spectroscopic methods like NMR and mass spectrometry can help identify the structure of these impurities.
Q3: My starting materials seem to be decomposing during the reaction. What can I do to prevent this?
Decomposition of starting materials can be caused by harsh reaction conditions, such as high temperatures or strongly acidic or basic environments. For sensitive substrates, it is crucial to carefully control the reaction temperature and duration. Using milder catalysts or protecting groups for sensitive functionalities on your starting materials can also prevent decomposition.
Q4: I'm having difficulty purifying my pyrimidine product by column chromatography. The fractions are all mixed. What should I do?
Co-elution of products and impurities is a common issue in chromatography. This can happen if the polarity of your product and impurities are very similar. Experiment with different solvent systems to improve separation. Sometimes, a compound might degrade on the silica gel, leading to streaking or the appearance of new spots during chromatography. You can test for this by performing a 2D TLC. If silica gel is causing degradation, consider using a different stationary phase like alumina or a reverse-phase column.
Q5: How critical is the purity of my starting materials for a successful pyrimidine synthesis?
The purity of starting materials is highly critical. Impurities in your reactants can lead to the formation of side products, which can complicate purification and lower your yield. For example, moisture in the solvent or on the glassware can be detrimental for reactions that are sensitive to water. It is always recommended to use freshly purified or high-purity reagents.
Troubleshooting Guides
Low Reaction Yield
Low yield is one of the most common problems in pyrimidine synthesis. The following guide provides a systematic approach to diagnosing and resolving this issue.
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields in pyrimidine synthesis.
Experimental Protocol: Optimization of Catalyst Loading for the Biginelli Reaction
This protocol outlines a method for determining the optimal amount of a Lewis acid catalyst (e.g., Yb(OTf)₃) for the synthesis of a dihydropyrimidinone.
-
Setup: Prepare five identical reaction vessels, each equipped with a magnetic stirrer and a reflux condenser.
-
Reagents: To each vessel, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.2 mmol).
-
Catalyst Addition: Add a varying amount of Yb(OTf)₃ to each vessel: 0 mol%, 1 mol%, 2 mol%, 5 mol%, and 10 mol%.
-
Reaction: Heat the reactions under solvent-free conditions at a constant temperature (e.g., 90°C) for a set time (e.g., 90 minutes).
-
Analysis: After cooling, dissolve a small aliquot from each reaction mixture in a suitable solvent and analyze by TLC or HPLC to determine the conversion to the desired product.
-
Work-up: Isolate the product from the reaction mixture with the highest conversion by washing with cold water and recrystallizing from ethanol.
-
Characterization: Confirm the structure and purity of the product using NMR, IR, and mass spectrometry.
Table 1: Effect of Catalyst Loading on Biginelli Reaction Yield
| Catalyst Loading (mol%) | Reaction Time (min) | Temperature (°C) | Yield (%) | Reference |
| 0 | 120 | 90 | < 5 | |
| 1 | 90 | 90 | 75 | |
| 2 | 90 | 90 | 88 | |
| 5 | 90 | 90 | 91 | |
| 10 | 90 | 90 | 90 |
Note: The data in this table is representative and may vary depending on the specific substrates and reaction conditions.
Side Reactions and Impurities
Unwanted side reactions can significantly impact the purity and overall success of your synthesis.
Logical Diagram for Managing Side Reactions
Caption: A logical approach to identifying and mitigating side reactions.
Purification Challenges
Effective purification is crucial for obtaining a high-quality final product.
Troubleshooting Workflow for Purification
Caption: A guide to troubleshooting common purification issues.
Experimental Protocol: Optimizing HPLC Mobile Phase for Pyrimidine Purification
This protocol describes how to develop an effective mobile phase for the purification of a pyrimidine derivative using reverse-phase HPLC.
-
Initial Scouting: Start with a generic gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) from 5% to 95% acetonitrile over 20 minutes.
-
Analyze Results: Examine the chromatogram for the retention time of your target compound and the separation from impurities.
-
Adjust Gradient:
-
If the compound elutes too early, make the initial gradient conditions less organic (e.g., start at 2% acetonitrile).
-
If the compound elutes too late, make the initial gradient conditions more organic (e.g., start at 10% acetonitrile).
-
To improve the separation of closely eluting peaks, flatten the gradient around the elution time of your compound (e.g., increase acetonitrile by 1% per minute instead of 5%).
-
-
Optimize Additives: The choice and concentration of acid in the mobile phase can affect peak shape. Compare formic acid, trifluoroacetic acid, and acetic acid at concentrations from 0.05% to 0.2%. For basic pyrimidines, adding a small amount of a basic modifier like triethylamine might be necessary if using a buffered mobile phase.
-
Final Method: Once a good separation is achieved, you can switch to an isocratic method (constant mobile phase composition) if the separation window is large enough, which is often preferable for preparative chromatography.
Table 2: Common HPLC Mobile Phases for Pyrimidine Analysis
| Stationary Phase | Mobile Phase A | Mobile Phase B | Common Use | Reference |
| C18 (Reverse Phase) | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | General purpose analysis and purification | |
| HILIC | Acetonitrile | Water with buffer (e.g., Ammonium Formate) | Separation of polar pyrimidines | |
| Silica (Normal Phase) | Hexane | Isopropanol or Ethyl Acetate | Separation of less polar, non-ionizable pyrimidines |
Technical Support Center: Pyrimidine Analog Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine analog cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common pyrimidine analogs used in cell-based assays, and what is their primary mechanism of action?
A1: Commonly used pyrimidine analogs include 5-fluorouracil (5-FU), Gemcitabine, and Cytarabine (Ara-C).[1] Their primary mechanism involves interfering with DNA and RNA synthesis.[2][3] 5-FU's active metabolite, FdUMP, inhibits thymidylate synthase, leading to a depletion of thymidine triphosphate and subsequent "thymineless death".[4] Gemcitabine and Cytarabine are analogs of deoxycytidine that, upon phosphorylation, are incorporated into DNA, leading to chain termination and inhibition of DNA synthesis.[1][4][5]
Q2: I am not observing a dose-dependent effect with my pyrimidine analog. What are the potential causes?
A2: A lack of a dose-response curve can stem from several factors:
-
Inappropriate Concentration Range: The concentrations tested may be too low to induce a response or too high, causing immediate and maximum cytotoxicity. It is crucial to perform a wide dose-range finding study.
-
Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to the specific pyrimidine analog.[6] Mechanisms can include altered drug metabolism, target enzyme mutations, or enhanced DNA repair pathways.
-
Drug Inactivity: Ensure the compound has not degraded due to improper storage or handling.
-
Assay Incubation Time: The incubation time may be too short for the analog to exert its cytotoxic effects. Time-course experiments are recommended.
Q3: My results show high variability between replicate wells and experiments. How can I improve reproducibility?
A3: High variability is a common issue in cell-based assays and can be mitigated by addressing the following:[7][8]
-
Cell Seeding Consistency: Ensure a uniform number of cells is seeded across all wells. Inconsistent cell density can significantly impact results. Use a calibrated multichannel pipette or an automated cell dispenser.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth.[9] To minimize this, avoid using the outer wells or fill them with sterile PBS or media.
-
Pipetting Accuracy: Inaccurate pipetting of the drug or assay reagents can lead to significant errors. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
-
Cell Health and Passage Number: Use cells that are in the exponential growth phase and maintain a consistent passage number for all experiments, as cellular characteristics can change over time.
-
Reagent Preparation: Prepare fresh reagents and ensure complete solubilization of compounds and assay components.
Troubleshooting Guides
Problem 1: Unexpectedly High or Low Cell Viability
| Potential Cause | Troubleshooting Steps |
| Incorrect Cell Seeding Density | Optimize cell number by performing a cell titration experiment to ensure cells are in the logarithmic growth phase throughout the assay. |
| Contamination (Bacterial, Fungal, Mycoplasma) | Regularly test cell cultures for mycoplasma contamination. Visually inspect cultures for signs of bacterial or fungal growth. Discard contaminated cells and use fresh, authenticated stocks. |
| Reagent or Media Issues | Use fresh, pre-warmed media and reagents. Ensure the pH and osmolarity of all solutions are appropriate for the cell line. |
| Incubation Time | Optimize the drug incubation time. Some pyrimidine analogs require longer exposure to induce cell death. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
Problem 2: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Steps |
| Variable Cell Growth Rate | Standardize cell culture conditions, including media composition, serum batch, and incubator CO2 and temperature levels. |
| Inconsistent Drug Dilutions | Prepare fresh serial dilutions of the pyrimidine analog for each experiment. Ensure the drug is fully dissolved in the vehicle (e.g., DMSO) before further dilution in media. |
| Assay Readout Time | The timing of the addition of viability reagents (e.g., MTT, resazurin) and the final reading can impact results. Follow a strict and consistent timeline for all plates within an experiment. |
| Data Analysis | Use a consistent and appropriate non-linear regression model to calculate IC50 values. Ensure that the top and bottom plateaus of the dose-response curve are well-defined. |
Experimental Protocols & Data
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[9]
Detailed Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) and allow them to adhere overnight.[10]
-
Drug Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the pyrimidine analog. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[10]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Table 1: Example IC50 Values for Pyrimidine Analogs in Different Cancer Cell Lines
| Pyrimidine Analog | Cell Line | Assay Duration | IC50 Value |
| 5-Fluorouracil | HCT 116 (Colon) | 72 hours | 11.3 µM[12] |
| 5-Fluorouracil | HT-29 (Colon) | 120 hours | 11.25 µM[12] |
| Gemcitabine | DoHH2 (Lymphoma) | 72 hours | 1 nM[13] |
| Gemcitabine | WSU-FSCCL (Lymphoma) | 72 hours | 1 nM[13] |
Apoptosis (Annexin V/PI) Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Detailed Methodology:
-
Cell Treatment: Seed cells and treat with the pyrimidine analog for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[14][15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[14] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[14]
Cell Cycle Analysis
This method uses a fluorescent DNA-binding dye (e.g., Propidium Iodide) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry.[16]
Detailed Methodology:
-
Cell Treatment and Harvesting: Treat cells with the pyrimidine analog and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate for at least 2 hours at 4°C.[17]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.[16][17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[17]
-
Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of the DNA dye is proportional to the DNA content.[18]
Visual Guides
References
- 1. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchhub.com [researchhub.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced efficacy of gemcitabine in combination with anti-CD20 monoclonal antibody against CD20+ non-Hodgkin's lymphoma cell lines in vitro and in scid mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. corefacilities.iss.it [corefacilities.iss.it]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Stability of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical conditions under which this compound might degrade in solution?
-
pH: Both acidic and alkaline conditions can promote hydrolysis of the pyrimidine ring or its substituents. Heating in alkaline solutions has been shown to degrade some pyrimidine derivatives.[3]
-
Temperature: Elevated temperatures can accelerate degradation pathways.
-
Oxidation: The presence of oxidizing agents may lead to degradation.
-
Light: Exposure to UV or visible light can cause photolytic degradation.
Q2: What are the potential degradation pathways for this compound?
A2: The exact degradation pathways have not been elucidated in the public domain. However, based on the structure, which is a derivative of 6-aminouracil, potential degradation could involve:
-
Hydrolysis: The amide bonds within the pyrimidine ring could be susceptible to cleavage.
-
Oxidation: The exocyclic amino group and the benzyl group could be sites of oxidation.
-
Ring Opening: The pyrimidine ring itself can be cleaved under certain enzymatic or chemical conditions.[4]
Q3: Which analytical techniques are most suitable for monitoring the stability of this compound and its potential degradants?
A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose. An ideal HPLC method should be able to separate the parent compound from all potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradants, which helps in structure elucidation.
Q4: How should I prepare my samples for a stability study?
A4: The compound should be dissolved in a suitable solvent system. The choice of solvent will depend on the specific experimental conditions. It is important to ensure the compound is fully dissolved to avoid inaccurate results. For forced degradation studies, the compound is typically subjected to stress conditions in solution.[1]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly rapid degradation of the compound in solution. | The chosen solvent may be reacting with the compound. The pH of the solution may not be optimal for stability. The storage temperature may be too high. | Test the stability in a range of common laboratory solvents (e.g., DMSO, ethanol, acetonitrile, water) at different pH values. Store stock solutions at or below -20°C and protect from light. |
| Precipitation of the compound during the experiment. | The concentration of the compound exceeds its solubility in the chosen solvent or under the experimental conditions (e.g., pH change, temperature change). | Determine the solubility of the compound in the relevant solvent systems before starting the experiment. Consider using a co-solvent to improve solubility. |
| Appearance of multiple unknown peaks in the HPLC chromatogram. | These are likely degradation products. | Perform a forced degradation study under controlled conditions (acid, base, heat, oxidation, light) to systematically generate and identify the degradation products. Use LC-MS to obtain mass information for each unknown peak. |
| Poor recovery of the compound from the analytical column. | The compound may be adsorbing to the stationary phase of the HPLC column. | Try a different column with a different stationary phase (e.g., C8 instead of C18). Adjust the mobile phase composition, such as the pH or the organic modifier concentration. |
| Inconsistent results between replicate experiments. | This could be due to variability in sample preparation, storage conditions, or the analytical method itself. | Ensure precise and consistent sample preparation. Control storage conditions meticulously (temperature, light exposure). Validate the analytical method for reproducibility. |
Experimental Protocols
A generalized protocol for conducting a forced degradation study is provided below. This should be adapted based on the specific objectives of the study.
Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Calibrated pH meter
-
HPLC system with UV detector (or LC-MS)
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a specific temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a specific temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Quantify the amount of remaining this compound and the formation of any degradation products.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected results.
References
Technical Support Center: Overcoming Resistance to Pyrimidine-Based Anticancer Agents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with pyrimidine-based anticancer agents like 5-Fluorouracil (5-FU) and Gemcitabine.
Troubleshooting Guides
Problem 1: Inconsistent or No Drug-Induced Cytotoxicity in Sensitive Cell Lines
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Drug Degradation | 5-FU and Gemcitabine solutions can be unstable. Prepare fresh drug solutions for each experiment and store them according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Incorrect Drug Concentration | Verify the calculations for drug dilutions. Perform a dose-response curve to determine the optimal concentration range for your specific cell line. Published IC50 values can serve as a starting point, but empirical testing is crucial.[1][2][3][4][5][6][7] |
| Cell Health and Confluency | Ensure cells are healthy and in the logarithmic growth phase before drug treatment. High cell confluency can reduce drug efficacy. Seed cells at a consistent density for all experiments. |
| Contamination | Check for microbial contamination (e.g., mycoplasma), which can alter cellular metabolism and drug response. |
| Assay-Specific Issues (e.g., MTT, WST-1) | The incubation time for viability reagents can be critical and cell-line dependent. Optimize the incubation period to ensure a linear response.[8] For drugs that cause senescence rather than immediate cell death, endpoint assays like MTT may not be suitable. Consider using assays that measure cell proliferation over time. |
Problem 2: Failure to Develop a Drug-Resistant Cell Line
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inappropriate Drug Dosing Strategy | There are two common methods for generating resistant cell lines: continuous exposure to escalating drug concentrations or intermittent high-dose treatment.[9] The initial concentration is often a fraction of the IC50 (e.g., IC10 or IC25).[10][11] Gradually increase the concentration as cells adapt. This process can take several months.[11] |
| Loss of Resistant Phenotype | Drug resistance can sometimes be reversible. It is advisable to maintain a low concentration of the drug in the culture medium to sustain the selection pressure. Freeze down resistant cells at different passages. |
| Heterogeneous Cell Population | The parental cell line may have a low frequency of cells capable of developing resistance. Consider starting with a larger population of cells or trying different parental cell lines. |
Problem 3: Unexpected Results in Gene or Protein Expression Analysis of Resistant Cells
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Passage Number Mismatch | When comparing resistant and sensitive cells, use parental cells that have been passaged in parallel without the drug for a similar duration to account for changes due to prolonged culturing.[12] |
| Technical Variability in Assays | For RT-qPCR, ensure high-quality RNA, properly designed primers, and appropriate reference genes.[13][14][15] For Western blotting, optimize antibody concentrations, blocking conditions, and transfer efficiency.[16][17][18][19][20] |
| Complex Resistance Mechanisms | Resistance is often multifactorial.[21] A lack of change in a single expected marker (e.g., an ABC transporter) does not rule out resistance. Consider a broader analysis, such as proteomics or transcriptomics, to identify unexpected pathways.[7][12][22][23] |
Problem 4: Inconsistent Results in Cell Migration or Invasion Assays
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Sub-optimal Chemoattractant Gradient | Ensure a proper chemoattractant gradient is established in the transwell assay. The concentration of the chemoattractant in the lower chamber should be optimized. Serum starvation of cells prior to the assay can enhance their migratory response to the gradient.[24] |
| Incorrect Pore Size of Transwell Membrane | The pore size of the transwell insert should be appropriate for the cell type being studied to allow for migration but not passive dropping of cells.[25] |
| Cell Proliferation Confounding Migration | In wound healing or long-term migration assays, cell proliferation can be a confounding factor. Use a proliferation inhibitor (at a non-toxic concentration) or a shorter assay duration if you only want to measure migration.[26] |
| Air Bubbles | Ensure no air bubbles are trapped between the bottom of the insert and the medium in the lower chamber, as this will prevent migration.[24] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to 5-Fluorouracil (5-FU)?
A1: Resistance to 5-FU is multifactorial and can arise from:
-
Alterations in Drug Metabolism: Upregulation of thymidylate synthase (TS), the primary target of 5-FU, or dihydropyrimidine dehydrogenase (DPD), which catabolizes 5-FU.[7]
-
Evasion of Apoptosis: Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[21][27]
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.
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Epithelial-Mesenchymal Transition (EMT): A cellular reprogramming process associated with increased motility and drug resistance.[28]
-
Activation of Survival Signaling Pathways: Aberrant activation of pathways like Hedgehog, PI3K/Akt, and NF-κB.[28][29]
Q2: How does resistance to Gemcitabine typically develop?
A2: Gemcitabine resistance often involves:
-
Reduced Drug Uptake and Activation: Decreased expression of the nucleoside transporter hENT1, which imports gemcitabine into the cell, or deoxycytidine kinase (dCK), the enzyme that performs the initial and rate-limiting phosphorylation step for gemcitabine activation.[3]
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Altered Nucleotide Metabolism: Increased expression of ribonucleotide reductase (RRM1/RRM2), which depletes the active form of gemcitabine.
-
Evasion of Apoptosis: Similar to 5-FU resistance, upregulation of anti-apoptotic proteins is a key mechanism.
-
Activation of Pro-Survival Pathways: Dysregulation of signaling pathways such as Wnt/β-catenin, MAPK/ERK, and PI3K/Akt has been implicated in gemcitabine resistance.[1][30][31][32]
Q3: My resistant cells show increased migration. What is the molecular basis for this?
A3: The acquisition of drug resistance is often linked to the epithelial-mesenchymal transition (EMT).[28] During EMT, epithelial cells lose their cell-cell adhesion and apical-basal polarity, acquiring a more migratory and invasive mesenchymal phenotype. This is characterized by the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin, Vimentin, and transcription factors like Snail and Twist.[17]
Q4: How can I experimentally verify that my resistant cell line has undergone EMT?
A4: You can verify EMT through several methods:
-
Morphological Observation: Check for a change from a cobblestone-like epithelial morphology to a more elongated, spindle-like mesenchymal shape.[17]
-
Western Blotting or Immunofluorescence: Analyze the expression of key EMT markers. A decrease in E-cadherin and an increase in N-cadherin and Vimentin are hallmarks of EMT.[17]
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Functional Assays: Perform a transwell migration assay or a wound-healing (scratch) assay to functionally demonstrate increased migratory capacity.[25][33]
Q5: What are some common strategies to overcome pyrimidine analog resistance in my experiments?
A5: Several strategies can be explored:
-
Combination Therapy: Combine the pyrimidine analog with an inhibitor of a specific resistance pathway. For example, co-administering a Hedgehog pathway inhibitor with 5-FU has been shown to re-sensitize resistant cells.[28] Similarly, targeting the MAPK/ERK pathway can enhance gemcitabine's efficacy.[1]
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Targeting Apoptosis: Use small molecule inhibitors of anti-apoptotic proteins (e.g., Bcl-2 inhibitors) to lower the threshold for drug-induced cell death.[21][27]
-
Inhibiting Drug Efflux: Employ inhibitors of ABC transporters, though clinical translation of this approach has been challenging due to toxicity.
Quantitative Data Summary
Table 1: Example IC50 Values for Gemcitabine in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) | Relative Sensitivity | Reference |
| PANC-1 | 300 ± 33 | Resistant | [1] |
| MIA-PaCa-2 | 61 ± 3 | Sensitive | [1] |
| BxPC-3 | 128 ± 16 | Moderately Sensitive | [1] |
| MIA-G (Resistant) | 1.243 ± 0.987 | Resistant | [4] |
| MIA-P (Parental) | 0.00032 ± 0.00003 | Sensitive | [4] |
Table 2: Example IC50 Values for 5-Fluorouracil in Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) | Fold Resistance | Reference |
| DLD-1 (Parental) | 7.02 ± 1.0 | - | [7] |
| DLD-1/5-FU (Resistant) | 74.1 ± 4.7 | ~10.6 | [7] |
| HT-29/5-FU (Resistant) | 21.6 | 10-fold vs. monolayer | [5] |
| DLD-1/5-FU (Resistant) | - | 130.2-fold vs. parental | [12] |
Table 3: Proteomic Changes in 5-FU Resistant Colorectal Cancer Cells
| Protein | Regulation in Resistant Cells | Potential Role in Resistance | Reference |
| CD44 | Upregulated | Drug resistance mediator | [12][22] |
| APP | Upregulated | Associated with drug resistance | [12][22] |
| AGR2 | Upregulated | Role in CRC oncogenesis | [12][22] |
| CD55 | Downregulated | Associated with drug resistance | [12][22] |
| CRMP-2 | Downregulated | Potential biomarker for 5-FU resistance | [5] |
| SBP1 | Downregulated | Potential biomarker for 5-FU resistance | [5] |
Key Experimental Protocols
Protocol 1: Development of 5-FU Resistant Cell Lines
-
Determine Parental IC50: First, determine the IC50 of 5-FU for the parental cancer cell line using a standard cell viability assay (e.g., MTT).[11]
-
Initial Drug Exposure: Culture the parental cells in medium containing 5-FU at a low concentration (e.g., 10% of the IC50).[10]
-
Gradual Dose Escalation: Once the cells have adapted and are growing steadily, increase the 5-FU concentration by approximately 10-20% every 2-3 weeks.[10]
-
Monitor and Maintain: Continuously monitor the cells for signs of toxicity and proliferation. Change the drug-containing medium every 2-3 days.
-
Establish Resistant Clones: After several months (this can be a lengthy process), single-cell clone colonies that can proliferate at a significantly higher 5-FU concentration.[10]
-
Validate Resistance: Periodically check the IC50 of the developing resistant population and compare it to the parental line to confirm the resistant phenotype.
Protocol 2: Western Blot Analysis of EMT Markers
-
Protein Extraction: Lyse sensitive and resistant cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[18][19]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, and Vimentin (and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation.[16][17][18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18][19]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[17]
Protocol 3: RT-qPCR for ABC Transporter Expression
-
RNA Isolation: Isolate total RNA from sensitive and resistant cells using a commercial kit (e.g., RNeasy Kit) or TRIzol reagent.[13] Treat with DNase to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.[14][15]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target ABC transporter gene (e.g., ABCB1, ABCC1, ABCG2) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.[13][14]
-
qPCR Run: Perform the qPCR on a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[13][15]
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression in resistant cells compared to sensitive cells.
Visualizations
Caption: Hedgehog pathway activation in 5-FU resistance.
Caption: Wnt/β-catenin pathway in Gemcitabine resistance.
Caption: Workflow for analyzing pyrimidine analog resistance.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gemcitabine Resistance in Pancreatic Ductal Carcinoma Cell Lines Stems from Reprogramming of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. wjpls.org [wjpls.org]
- 9. Establishment and Characterization of 5-Fluorouracil-Resistant Human Colorectal Cancer Stem-Like Cells: Tumor Dynamics under Selection Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
- 11. researchgate.net [researchgate.net]
- 12. A Proteomic Investigation to Discover Candidate Proteins Involved in Novel Mechanisms of 5-Fluorouracil Resistance in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. mcgill.ca [mcgill.ca]
- 16. pubcompare.ai [pubcompare.ai]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
- 21. researchgate.net [researchgate.net]
- 22. A Proteomic Investigation to Discover Candidate Proteins Involved in Novel Mechanisms of 5-Fluorouracil Resistance in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. a-proteomic-investigation-to-discover-candidate-proteins-involved-in-novel-mechanisms-of-5-fluorouracil-resistance-in-colorectal-cancer - Ask this paper | Bohrium [bohrium.com]
- 24. researchgate.net [researchgate.net]
- 25. 细胞迁移和侵袭试验 [sigmaaldrich.com]
- 26. Chemoresistant ovarian cancer enhances its migration abilities by increasing store-operated Ca2+ entry-mediated turnover of focal adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Acquisition of 5-fluorouracil resistance induces epithelial-mesenchymal transitions through the Hedgehog signaling pathway in HCT-8 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. The Wnt/β-catenin signaling pathway mechanism for pancreatic cancer chemoresistance in a three-dimensional cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. mdpi.com [mdpi.com]
- 33. Transwell migration assay troubleshooting | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of Pyrimidine-2,4-dione Derivatives
Welcome to the technical support center for the purification of pyrimidine-2,4-dione derivatives. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of pyrimidine-2,4-dione derivatives.
Issue 1: Low Yield After Column Chromatography
Q: I am getting a very low yield after performing column chromatography on my pyrimidine-2,4-dione derivative. What are the possible causes and solutions?
A: Low recovery from column chromatography can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:
-
Compound Adsorption to Silica/Alumina: Pyrimidine-2,4-diones with polar functional groups can irreversibly adsorb to the stationary phase.
-
Solution: Consider switching to a less acidic stationary phase like neutral alumina.[1] Alternatively, adding a small percentage of a polar solvent like methanol or a modifier like triethylamine to your mobile phase can help reduce strong interactions.
-
-
Improper Solvent System: The chosen eluent may be too polar, causing your compound to elute too quickly with impurities, or not polar enough, leading to the compound remaining on the column.
-
Compound Degradation: Some derivatives may be unstable on silica gel.
-
Solution: Minimize the time the compound spends on the column by using flash chromatography with a higher flow rate. Ensure your solvents are dry and free of acidic impurities.
-
Issue 2: Difficulty with Recrystallization
Q: My pyrimidine-2,4-dione derivative is not crystallizing, or it is oiling out. How can I induce crystallization?
A: Achieving successful recrystallization can be challenging. Here are several techniques to try:
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature and highly soluble at elevated temperatures.
-
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches can provide nucleation sites.
-
Seeding: If you have a small amount of pure, solid material, add a seed crystal to the supersaturated solution.
-
Cooling Rate: Slow cooling is crucial for forming large, pure crystals. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath or refrigerator.[4]
-
-
"Oiling Out": This occurs when the compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.
-
Solution: Add more solvent to the hot solution to decrease the concentration. If the compound has a low melting point, choose a lower-boiling solvent.
-
Issue 3: Persistent Impurities After Purification
Q: I have tried both column chromatography and recrystallization, but my pyrimidine-2,4-dione derivative is still impure. What else can I do?
A: Some impurities can be difficult to remove. Here are some advanced strategies:
-
Sequential Purification: A combination of techniques is often more effective than a single method. For instance, an initial column chromatography to remove major impurities can be followed by recrystallization to achieve high purity.[2]
-
Pulping/Trituration: This technique can be effective for removing small amounts of soluble impurities.
-
Procedure: Stir the impure solid as a slurry in a solvent in which the desired compound is poorly soluble, but the impurities are soluble. The impurities will dissolve, and the pure compound can be collected by filtration. Acetone is a solvent that has been used for this purpose with uracil compounds.[4]
-
-
Alternative Chromatography: If standard silica gel chromatography is not effective, consider other options:
-
Reversed-Phase Chromatography: This is suitable for more polar pyrimidine-2,4-dione derivatives.
-
Ion-Exchange Chromatography: This can be used if your derivative has acidic or basic functional groups.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for pyrimidine-2,4-dione derivatives?
A1: Column chromatography using silica gel is a widely applicable and effective method for the initial purification of many pyrimidine-2,4-dione derivatives.[2] It is particularly useful for separating the target compound from unreacted starting materials and major byproducts. For achieving high purity, a subsequent recrystallization is often recommended.[5]
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system should provide good separation between your desired compound and any impurities on a TLC plate, with the target compound having an Rf value between 0.2 and 0.4. A common approach is to start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. For more polar derivatives, a system of dichloromethane and methanol may be more appropriate.[3]
Q3: My compound is a white solid, but the NMR spectrum shows it is still impure. What are the likely impurities?
A3: Common impurities in the synthesis of pyrimidine-2,4-dione derivatives include:
-
Unreacted Starting Materials: Such as substituted ureas or dicarbonyl compounds.[7]
-
Byproducts from Side Reactions: These will vary depending on the specific synthetic route.
-
Residual Solvents: Solvents used in the reaction or purification, such as DMF, THF, or ethyl acetate, can be difficult to remove completely. Applying a high vacuum for an extended period can help.
Q4: What analytical techniques should I use to assess the purity of my final product?
A4: A combination of techniques is recommended for a thorough assessment of purity:
-
Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative idea of purity. A single spot is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of your compound and can help identify impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities, even at low levels.[2][8]
Data Presentation
Table 1: Comparison of Common Purification Strategies
| Purification Method | Typical Yield | Typical Purity | Advantages | Disadvantages |
| Recrystallization | 60-90% | >98% | Cost-effective, simple setup, can yield very pure material. | Finding a suitable solvent can be time-consuming, not effective for all compounds.[4][5] |
| Column Chromatography | 40-80% | 90-98% | Widely applicable, good for separating complex mixtures. | Can be time-consuming and labor-intensive, potential for sample loss on the column.[2][3] |
| Preparative HPLC | 30-70% | >99% | High resolution and purity, automated. | Requires specialized equipment, more expensive, limited sample capacity.[9] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: Adsorb the crude pyrimidine-2,4-dione derivative onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., dichloromethane), adding silica gel, and evaporating the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Loading: Carefully add the dried slurry containing the compound to the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.[2]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: General Procedure for Recrystallization
-
Dissolution: In a flask, add a minimal amount of a suitable hot solvent (e.g., ethanol) to the crude product to dissolve it completely.[5][10]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum.
Visualizations
Caption: A typical experimental workflow for the purification of pyrimidine-2,4-dione derivatives.
Caption: A logical diagram for troubleshooting common purification issues.
References
- 1. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. CN109134385B - Method for purifying uracil compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of Pyrimidine, 2-amino-4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Pyrimidine Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of pyrimidine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of many pyrimidine compounds?
A1: The low oral bioavailability of pyrimidine compounds often stems from a combination of factors:
-
Poor Aqueous Solubility: Many pyrimidine derivatives are poorly soluble in water, which limits their dissolution in gastrointestinal fluids, a prerequisite for absorption.[1][2]
-
Low Intestinal Permeability: Due to their often polar nature, some pyrimidine nucleoside analogs have difficulty crossing the lipid-rich intestinal cell membranes.[3][4]
-
First-Pass Metabolism: Pyrimidine compounds can be extensively metabolized in the gut wall and liver by enzymes such as dihydropyrimidine dehydrogenase (DPD), which reduces the amount of active drug reaching systemic circulation.[5]
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters located in the apical membrane of intestinal epithelial cells can actively pump pyrimidine compounds back into the intestinal lumen, limiting their net absorption.[6]
Q2: What are the most common strategies to improve the bioavailability of pyrimidine compounds?
A2: Several strategies can be employed, broadly categorized as:
-
Prodrug Approaches: Chemically modifying the parent pyrimidine compound to create a prodrug with improved physicochemical properties (e.g., solubility, lipophilicity) or to target specific transporters.[2][7][8]
-
Advanced Formulation Techniques: Utilizing drug delivery systems like nanoparticles, liposomes, solid dispersions, and cyclodextrin complexes to enhance solubility and dissolution.[1][9][10][11]
-
Inhibition of Metabolism: Co-administering the pyrimidine compound with an inhibitor of its primary metabolizing enzymes.[5]
-
Targeting Drug Transporters: Designing molecules that can either evade efflux transporters or utilize uptake transporters for enhanced intestinal absorption.[3][12][13]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility Limiting In Vitro Assays and In Vivo Studies
Symptoms:
-
Difficulty preparing stock solutions of the pyrimidine compound.
-
Precipitation of the compound in aqueous buffers or cell culture media.
-
Low and variable results in in vivo pharmacokinetic studies.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inherent low solubility of the compound. | Synthesize a water-soluble prodrug. A common approach is to introduce a hydrophilic moiety, such as an N-methylpiperazino group linked by an O-alkyl carbamate chain.[2][14] | Increased aqueous solubility, facilitating easier handling in experiments and potentially improving in vivo absorption. |
| Poor dissolution in the gastrointestinal tract. | Formulate the compound using advanced drug delivery systems. | Improved dissolution rate and bioavailability. |
| * Liposomes: Encapsulating the pyrimidine compound within liposomes can overcome poor water solubility.[1] | ||
| * Nanoparticles: Formulating the compound into albumin nanoparticles is another effective method.[1] | ||
| * Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.[10][11] | ||
| * Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can increase the solubility of the pyrimidine compound.[10][15] |
Quantitative Data Summary: Solubility Enhancement of Pyrazolo[3,4-d]pyrimidines
| Compound | Modification | Aqueous Solubility | Reference |
| Parent Drug 1 | - | Low (unspecified) | [2] |
| Prodrug 7 | N-methylpiperazino carbamate | Significantly improved | [2] |
| Parent Drug 2 | - | Low (unspecified) | [2] |
| Prodrug 8 | N-methylpiperazino carbamate | Significantly improved | [2] |
| Pyrazolo[3,4-d]pyrimidine 4 | - | Suboptimal | [16] |
| Prodrug 4a | Carbamate prodrug | Improved | [16] |
Issue 2: Low Permeability and High Efflux Resulting in Poor Absorption
Symptoms:
-
Low apparent permeability (Papp) values in Caco-2 cell assays.
-
High efflux ratio in bidirectional Caco-2 transport studies.
-
Low oral bioavailability (F%) in animal models despite adequate solubility.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound is a substrate for efflux transporters like P-gp. | Co-administer with a known P-gp inhibitor (e.g., verapamil, ketoconazole) in preclinical studies.[17] | Increased intestinal absorption and systemic exposure of the pyrimidine compound. |
| Design and synthesize prodrugs that target intestinal uptake transporters, such as the di/tri-peptide transporter PepT1.[3][12] | Enhanced absorption via a specific uptake mechanism, bypassing efflux. | |
| High polarity of the compound limits passive diffusion. | Increase the lipophilicity of the compound through chemical modification, if possible without compromising activity.[3][9] | Improved passive diffusion across the intestinal epithelium. |
Quantitative Data Summary: Permeability and Bioavailability of Selected Pyrimidine Compounds
| Compound | Oral Bioavailability (F%) | Species | Notes | Reference |
| Pyrimidine-based NNRTI (48) | 31.8% | Mouse | Favorable pharmacokinetic profile. | [18] |
| Pyrimidine-based antibacterial (24) | 40.7% | Rat | Promising oral bioavailability. | [18] |
| Pyrazolo-pyridone inhibitor (2) | 15% | Mouse | Poor oral bioavailability. | [19] |
| Pyrazolo-pyridone inhibitor (4) | 36% | Mouse | Improved but still relatively low bioavailability. | [19] |
| Pyrazolo-pyridone inhibitor (40) | 92% | Mouse | Dramatically enhanced oral bioavailability. | [19] |
Experimental Protocols
Protocol 1: Synthesis of a Water-Soluble Pyrazolo[3,4-d]pyrimidine Prodrug
This protocol is a generalized procedure based on the one-pot, two-step synthesis of carbamate prodrugs.[14][16]
Materials:
-
Parent pyrazolo[3,4-d]pyrimidine drug
-
Trisphosgene
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Appropriate alcohol (e.g., 1-(2-hydroxyethyl)-4-methylpiperazine)
-
Standard workup and purification reagents (saturated NaHCO3 solution, brine, anhydrous Na2SO4, silica gel for chromatography)
Procedure:
-
Dissolve the parent pyrazolo[3,4-d]pyrimidine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of trisphosgene in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1-2 hours to form the carbonyl-chloride intermediate.
-
In a separate flask, dissolve the desired alcohol in anhydrous DCM.
-
Slowly add the alcohol solution to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final prodrug.
Protocol 2: Preparation of Liposomes for Pyrimidine Compound Encapsulation
This is a general protocol for preparing liposomes using the thin-film hydration method.[1]
Materials:
-
Pyrazolo[3,4-d]pyrimidine compound
-
Phospholipids (e.g., soy phosphatidylcholine)
-
Cholesterol
-
Chloroform or a suitable organic solvent mixture
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the pyrimidine compound, phospholipids, and cholesterol in chloroform in a round-bottom flask. The molar ratio of lipids will need to be optimized.
-
Attach the flask to a rotary evaporator and remove the organic solvent under vacuum to form a thin lipid film on the flask wall. Ensure the film is completely dry.
-
Hydrate the lipid film by adding the aqueous buffer (e.g., PBS) and rotating the flask gently at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To produce small unilamellar vesicles (SUVs) with a uniform size, subject the MLV suspension to extrusion.
-
Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 10-20 times) using an extruder.
-
The resulting liposome suspension can be purified to remove unencapsulated drug by methods such as dialysis or size exclusion chromatography.
-
Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.
Visualizations
Caption: Factors limiting the oral bioavailability of pyrimidine compounds.
Caption: Key strategies to enhance pyrimidine compound bioavailability.
References
- 1. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of pyrimidine nucleoside dual prodrugs and pyrazine nucleosides as novel anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strategies to increase the oral bioavailability of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. chemrealm.com [chemrealm.com]
- 12. Prodrugs of purine and pyrimidine analogues for the intestinal di/tri-peptide transporter PepT1: affinity for hPepT1 in Caco-2 cells, drug release in aqueous media and in vitro metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. usiena-air.unisi.it [usiena-air.unisi.it]
- 15. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 16. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of transport proteins in drug absorption, distribution and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Method Refinement for Quantitative Analysis of Pyrimidine Diones
Welcome to the technical support center for the quantitative analysis of pyrimidine diones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the accurate quantification of this important class of compounds.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the quantitative analysis of pyrimidine diones using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Question 1: I am observing poor peak shape (tailing or fronting) for my pyrimidine dione analytes. What are the potential causes and solutions?
Answer:
Poor peak shape is a common issue in HPLC and can significantly impact the accuracy and precision of quantification.[1][2] The primary causes can be categorized as chromatographic issues, column problems, or sample-related effects.
Troubleshooting Poor Peak Shape:
-
Column Contamination: Over time, contaminants from the sample matrix can accumulate on the column, leading to distorted peaks.[1]
-
Solution: Implement a regular column cleaning protocol. If the problem persists, consider replacing the column.[1]
-
-
Solvent Mismatch: A significant difference in polarity between the sample solvent and the mobile phase can cause peak distortion.[1]
-
Solution: Whenever possible, dissolve and inject samples in the mobile phase. If a different solvent is necessary, ensure it is of a lower eluotropic strength than the mobile phase.[1]
-
-
Secondary Interactions: Residual silanols on the silica-based columns can interact with the basic pyrimidine dione structure, causing peak tailing.[3]
-
Solution: Use a mobile phase with a lower pH to reduce silanol interactions or consider a column with end-capping to minimize exposed silanols.[3]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to fronting peaks.[3]
-
Solution: Reduce the injection volume or dilute the sample.[3]
-
Question 2: My retention times are shifting between injections. How can I troubleshoot this issue?
Answer:
Retention time shifts can compromise peak identification and integration, leading to inaccurate results. The stability of the HPLC system and mobile phase is crucial for consistent retention times.
Troubleshooting Retention Time Shifts:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time drift.
-
Solution: Increase the column equilibration time to at least 5-10 column volumes.
-
-
Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or solvent evaporation can alter the composition and affect retention.
-
Solution: Prepare fresh mobile phase daily and ensure solvents are properly degassed. If using a gradient, check the pump's proportioning valve.
-
-
Temperature Fluctuations: Changes in column temperature can lead to shifts in retention time.
-
Solution: Use a column oven to maintain a consistent temperature.
-
-
Column Aging: Over the course of its use, the stationary phase of the column can degrade, leading to changes in retention.
-
Solution: Monitor column performance with a system suitability test. If retention times consistently shift and cannot be corrected, the column may need to be replaced.
-
Question 3: I am experiencing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of pyrimidine diones from plasma samples. What can I do to mitigate this?
Answer:
Matrix effects are a major challenge in quantitative bioanalysis, where co-eluting endogenous compounds from the sample matrix interfere with the ionization of the analyte of interest.[4][5]
Strategies to Mitigate Matrix Effects:
-
Improve Sample Preparation: More effective sample cleanup can remove interfering matrix components.
-
Protein Precipitation (PPT): While simple, PPT can result in significant matrix effects. Consider optimizing the precipitation solvent.[6]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different organic solvents to optimize extraction of the analytes while leaving interferences behind.
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for removing matrix interferences.[7] A weak anion-exchange SPE can be effective for separating nucleotides from other matrix components.[8][9]
-
-
Chromatographic Separation: Optimize the HPLC method to chromatographically separate the analytes from the regions of ion suppression.
-
Solution: Modify the gradient profile or use a different stationary phase (e.g., HILIC for polar compounds) to improve separation.[7]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte will experience the same matrix effects, allowing for accurate correction during data analysis. This is considered the gold standard for correcting matrix effects.[4]
Data Presentation
Table 1: Example LC-MS/MS Parameters for the Quantitative Analysis of 5-Fluorouracil (5-FU)
| Parameter | Condition | Reference |
| Chromatography | ||
| Column | C18, 2.1 x 50 mm | [10] |
| Mobile Phase | 100% aqueous | [10] |
| Flow Rate | 0.4 mL/min | [10] |
| Mass Spectrometry | ||
| Ionization Mode | Negative Ion Electrospray (ESI-) | [10][11] |
| MRM Transition (5-FU) | m/z 129 > 42 | [11] |
| MRM Transition (IS) | m/z 169 > 58 (Propylthiouracil) | [11] |
Table 2: Validation Summary for a 5-FU Quantitative Assay in Human Plasma
| Parameter | Result | Reference |
| Linearity Range | 10 - 10,000 ng/mL | [10] |
| Intra-run Precision (%RSD) | 1.6 - 11% | [10] |
| Inter-run Precision (%RSD) | 3.1 - 12% | [10] |
| Accuracy (% bias) | -9.9 to 11% | [10] |
Experimental Protocols
Protocol 1: Protein Precipitation for Pyrimidine Dione Analysis from Plasma
This protocol provides a general procedure for the extraction of pyrimidine diones from plasma samples using protein precipitation.
-
Sample Preparation:
-
Precipitation:
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Mandatory Visualization
Caption: General troubleshooting workflow for quantitative analysis.
Caption: Typical sample preparation workflow for pyrimidine diones.
Caption: Simplified pyrimidine degradation pathway.[13]
References
- 1. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 2. uhplcs.com [uhplcs.com]
- 3. mastelf.com [mastelf.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinichrom.com [clinichrom.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and Analysis of Nucleotides and Nucleosides from Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 11. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione and its analogs as kinase inhibitors, with a primary focus on their activity against Cyclin-Dependent Kinase 2 (CDK2). The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to offer a comprehensive overview of the structure-activity relationships and therapeutic potential of this class of compounds.
Introduction to this compound and its Therapeutic Target
The pyrimidine-2,4(1H,3H)-dione scaffold is a core structure in numerous biologically active compounds. The addition of a benzylamino group at the 6-position has been a key area of investigation in the development of kinase inhibitors. These compounds and their derivatives have shown potential as anticancer agents by targeting kinases that are crucial for cell cycle regulation.[1] One of the primary targets for this class of inhibitors is Cyclin-Dependent Kinase 2 (CDK2), an enzyme that plays a vital role in the G1/S phase transition of the cell cycle.[2] Dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive target for therapeutic intervention.
This guide will compare derivatives of the pyrimidine-2,4(1H,3H)-dione scaffold with other known kinase inhibitors, particularly those targeting the CDK family and the RAF-MEK-ERK signaling pathway.
Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity (IC50 values) of various pyrimidine-based compounds against their target kinases. It is important to note that these values have been collated from different studies and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: Comparative IC50 Values of Pyrimidine-based Inhibitors against CDK2
| Compound/Inhibitor | Scaffold | Target Kinase | IC50 (µM) | Reference |
| Roscovitine (Seliciclib) | Purine (bioisostere) | CDK2/cyclin A | 0.44 | [3] |
| Compound 6 | Pyrazolopyrimidine | CDK2/cyclin A | 0.76 | [3] |
| Compound 15 | Pyrazolopyrimidine | CDK2/cyclin A2 | 0.061 | [4] |
| Compound 73 | Purine | CDK2 | 0.044 | [5] |
| NU6102 | Purine | CDK2 | 0.005 | [6] |
Disclaimer: The IC50 values presented in this table are sourced from different publications and may not be directly comparable due to variations in assay conditions, reagents, and protocols.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data. Below are representative protocols for key assays used in the evaluation of these kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Kinase (e.g., CDK2/Cyclin E1)
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
Test inhibitors (e.g., this compound derivatives)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[7]
-
384-well plates
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and test inhibitor at various concentrations in a 384-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of newly synthesized ATP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., HCT116, HepG2)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The cell viability is expressed as a percentage of the control, and the IC50 values are determined.[1]
-
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and related inhibitors.
Caption: CDK2/Cyclin E signaling pathway in G1/S phase transition.
Caption: The RAF-MEK-ERK signaling cascade.
Conclusion
Derivatives of this compound represent a promising class of kinase inhibitors, particularly targeting CDK2. The comparative data, although not from single standardized studies, indicate that modifications to the pyrimidine scaffold can lead to potent inhibitory activity. The detailed experimental protocols provided herein offer a foundation for the consistent evaluation of novel compounds within this class. The visualization of the targeted signaling pathways aids in understanding the mechanism of action of these inhibitors. Further research focusing on direct comparative studies and in vivo efficacy is warranted to fully elucidate the therapeutic potential of this compound and its analogs.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. In vitro kinase assay [protocols.io]
- 4. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating Anticancer Activity: A Comparative Guide to Novel Pyrimidine Derivatives
The quest for more effective and selective cancer therapeutics has led to significant interest in pyrimidine derivatives.[1] This class of heterocyclic compounds, fundamental to DNA and RNA, serves as a versatile scaffold for designing potent anticancer agents that can interfere with various biological targets crucial for cancer cell proliferation and survival.[2][3] This guide provides a comparative analysis of novel pyrimidine derivatives, presenting their performance against established anticancer drugs, detailing common experimental protocols for their validation, and illustrating key signaling pathways and workflows.
Comparative Anticancer Activity
The efficacy of novel pyrimidine derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. Lower IC50 values indicate higher potency. The following table summarizes the in vitro cytotoxic activity of selected novel pyrimidine derivatives compared to standard chemotherapeutic agents.
| Compound/Drug | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Hybrid 3a | HCT-116 (Colon) | 5.66 | Doxorubicin | 3.30 |
| Hybrid 33a | MGC-803 (Gastric) | TGI: ~60% @ 15mg/kg | 5-Fluorouracil | TGI: ~50% @ 15mg/kg |
| Compound 13f | A549 (Lung) | More potent than Sunitinib | Sunitinib | - |
| Compound 13h | A549 (Lung) | More potent than Sunitinib | Sunitinib | - |
| Compound 12c | Renal Cancer Cell Line | 1.45x more active than Sunitinib | Sunitinib | - |
| 2.88x more active than Sorafenib | Sorafenib | - | ||
| Compound 17 | HeLa (Cervical) | Comparable to Palbociclib | Palbociclib | - |
| Compound 131 | HepG2 (Liver) | 0.11 | - | - |
| U937 (Lymphoma) | 0.07 | - | - |
Data synthesized from multiple sources.[2][4][5][6][7] TGI refers to Tumor Growth Inhibition in vivo.
Key Experimental Protocols
Validation of anticancer activity involves a series of standardized in vitro assays to assess cytotoxicity, effects on cell cycle progression, and induction of apoptosis.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[10]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the novel pyrimidine derivatives and a standard drug (e.g., Doxorubicin) for 48-72 hours. Include untreated cells as a control.[11]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration.
Cell Cycle Analysis
This assay determines the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, G2/M). An arrest in a specific phase can indicate interference with DNA synthesis or mitosis.
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Rehydrate the cells with PBS and incubate with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes in the dark. PI stains the cellular DNA.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation: The distribution of cells in the G0/G1, S, and G2/M phases is quantified. Compounds causing cell cycle arrest at the G2/M phase are of particular interest.[12]
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Apoptosis induction is a desired mechanism for anticancer agents.
Protocol:
-
Cell Treatment: Seed and treat cells with the pyrimidine derivative as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells promptly by flow cytometry.
-
Data Analysis:
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating the complex biological processes and experimental procedures involved in drug validation.
Caption: General workflow for in vitro validation of anticancer agents.
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways that are often dysregulated in cancer.[3] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and a common target.[14]
References
- 1. RECENT ADVANCES ON PYRIMIDINE DERIVATIVES AS ANTICANCER AGENTS. [ajps.journals.ekb.eg]
- 2. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. ijrpr.com [ijrpr.com]
- 7. mdpi.com [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. jcdronline.org [jcdronline.org]
- 11. scielo.br [scielo.br]
- 12. jrasb.com [jrasb.com]
- 13. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
Unveiling the Structure-Activity Relationship of 6-(Benzylamino)pyrimidine-2,4(1H,3H)-dione Analogs as Bacterial DNA Polymerase III Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione analogs, potent inhibitors of bacterial DNA polymerase III, with a focus on their structure-activity relationships (SAR). The content herein is supported by experimental data to offer a comprehensive resource for the rational design of next-generation antibacterial agents.
The pyrimidine-2,4-dione scaffold, a core component of uracil, has long been a privileged structure in medicinal chemistry. Analogs bearing a benzylamino substituent at the 6-position have demonstrated significant inhibitory activity against the essential bacterial enzyme DNA polymerase III, a key player in DNA replication. This inhibition effectively halts bacterial proliferation, making these compounds attractive candidates for antibiotic development.
The Target: Bacterial DNA Replication and DNA Polymerase III
The primary target of this compound analogs is the DNA polymerase III holoenzyme in bacteria, particularly in Gram-positive organisms like Bacillus subtilis. This enzyme is responsible for the majority of DNA synthesis during replication. The process of DNA replication in B. subtilis is a complex and highly regulated process involving the coordinated action of multiple proteins.
The following diagram illustrates the key steps in B. subtilis DNA replication initiation and elongation, highlighting the central role of DNA Polymerase III.
Cross-Validation of Experimental Results for Pyrimidine Diones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of various pyrimidine dione derivatives, with a focus on their anticancer properties. The information presented herein is a synthesis of experimental data from multiple studies, intended to facilitate the cross-validation of research findings in the field of drug discovery.
Data Summary: In Vitro Cytotoxicity and Enzyme Inhibition
The following tables summarize the quantitative data on the inhibitory activities of selected pyrimidine dione derivatives against various cancer cell lines and specific enzyme targets. These compounds have been chosen based on their recurring appearance in the literature, allowing for a degree of cross-validation.
Table 1: Comparative Cytotoxicity (IC50) of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives in Human Cancer Cell Lines
| Compound ID/Series | Target Cell Line | IC50 (µM) | Reference |
| Series 8a, 8d, 9a | A-549 (Lung) | 16.2 (8a), 7.23 (8d) | [1] |
| PC-3 (Prostate) | 7.98 (8a), 7.12 (8d), 9.26 (9a) | [1] | |
| HCT-116 (Colon) | 25.61 (8a), 70.17 (8d) | [1] | |
| MCF-7 (Breast) | 42 (9a) | [1] | |
| Compound 39 | HepG-2 (Liver) | 0.3 | [2] |
| PC-3 (Prostate) | 6.6 | [2] | |
| HCT-116 (Colon) | 7 | [2] | |
| Compound 57 | MCF-7 (Breast) | 3.37 | [2] |
| A549 (Lung) | 3.04 | [2] | |
| HepG-2 (Liver) | 4.14 | [2] | |
| HCT-116 (Colon) | 2.4 | [2] | |
| Pyrano[2,3-d]pyrimidine-2,4-dione Series | MCF-7 (Breast) | 0.66 - 12.68 | [3] |
| HCT116 (Colon) | 2.76 - 46.86 | [3] |
Table 2: Comparative Enzyme Inhibition (IC50) of Pyrimidine Dione Derivatives
| Compound ID/Series | Target Enzyme | IC50 | Reference |
| Compound 6 | eEF-2K | 420 nM | [4] |
| Compound 9 | eEF-2K | 930 nM | [4] |
| NH125 | eEF-2K | 60 nM | [5] |
| Series 8a, 8d, 9a | EGFR (wild-type) | 0.099 µM (8a) | [1] |
| EGFR (T790M mutant) | 0.123 µM (8a), 0.290 µM (8d), 0.571 µM (9a) | [1] | |
| Pyrano[2,3-d]pyrimidine-2,4-dione Series (S2, S7) | PARP-1 | 4.06 nM (S2), 3.61 nM (S7) | [3] |
Key Experimental Protocols
Below are detailed methodologies for key experiments frequently cited in the evaluation of pyrimidine diones.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine dione compounds and incubate for the desired exposure period (e.g., 72 hours).[6]
-
MTT Addition: Remove the culture medium and add 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.[6]
-
Incubation: Incubate the plate for 1.5 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[6]
-
Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at a wavelength of 492 nm using a microplate reader.[6]
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
eEF-2K Inhibition Assay (Radiometric)
This assay measures the activity of eukaryotic Elongation Factor 2 Kinase (eEF-2K), a key regulator of protein synthesis.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1.5 mM CaCl₂, 100 µg/ml calmodulin, 2 µM His-tagged eEF-2, and 400 nM GST-eEF-2 kinase.[5]
-
Compound Incubation: Add the pyrimidine dione inhibitor to the reaction mixture and pre-incubate for 15 minutes at room temperature.[5]
-
Initiation of Reaction: Start the kinase reaction by adding an ATP mixture containing 50 µM ATP and 1µCi of [γ-³³P]ATP.[5]
-
Incubation: Incubate the reaction at 30°C for 30 minutes.[5]
-
Quantification: Measure the incorporation of ³³P into the eEF-2 substrate using a filter-based assay and liquid scintillation counting.
-
Data Analysis: Determine the percentage of inhibition relative to a control reaction without the inhibitor and calculate the IC50 value.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This assay assesses the inhibitory effect of compounds on DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.
Protocol:
-
Enzyme Pre-incubation: Pre-incubate human recombinant DHODH for 5 minutes at 37°C in a Tris-buffer (pH 8.0) solution containing Triton X-100 (0.1% v/v), coenzyme Q10 (100 µM), and 2,6-dichloroindophenol (DCIP) (50 µM).[7]
-
Compound Addition: Add the test compounds at the desired concentration (e.g., 100 µM).[7]
-
Reaction Initiation: Initiate the reaction by adding the substrate, dihydroorotate.
-
Absorbance Monitoring: Monitor the reduction of DCIP, which is associated with the oxidation of dihydroorotate, by measuring the decrease in absorbance at a specific wavelength.
-
Data Analysis: Calculate the rate of the reaction and determine the percentage of inhibition caused by the compound. The IC50 value can then be determined from a dose-response curve.
Western Blot Analysis of the RAF/MEK/ERK Signaling Pathway
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway, such as the RAF/MEK/ERK cascade.
Protocol:
-
Cell Lysis: Culture and treat cells with the pyrimidine dione compounds. After treatment, lyse the cells to extract total proteins.[8]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total Raf, phospho-Raf, total MEK, phospho-MEK, total ERK, phospho-ERK).[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression and phosphorylation levels.[10]
Visualization of Key Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate important signaling pathways and experimental workflows relevant to the study of pyrimidine diones.
Caption: The RAF/MEK/ERK signaling pathway, a key regulator of cell proliferation and survival, is often targeted by pyrimidine dione inhibitors.
Caption: The de novo pyrimidine synthesis pathway, with DHODH as a key enzyme and a target for pyrimidine dione-based inhibitors.
Caption: A simplified workflow of the MTT assay for determining cell viability.
References
- 1. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 3. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MTT (Assay protocol [protocols.io]
- 7. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Mitogen-Activated Protein Kinase Is Responsive to Raf and Mediates Growth Factor Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Pyrimidine-2,4(1H,3H)-dione Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
I. Anti-Leishmanial Activity of 6-amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine Derivatives
A series of 6-amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent anti-leishmanial agents with in vivo efficacy in a mouse model of visceral leishmaniasis. These compounds represent a promising starting point for the development of new treatments for this neglected tropical disease.
Quantitative Data Summary
| Compound | Dose (mg/kg) | Dosing Regimen | Efficacy (% Inhibition) | Reference |
| Analogue 1 | 50 | Oral, twice daily for 5 days | 99 | [1] |
| Analogue 2 | 50 | Oral, twice daily for 5 days | 98 | [1] |
| Analogue 3 | 50 | Oral, once daily for 10 days | 97 | [1] |
| Miltefosine (Control) | 25 | Oral, once daily for 5 days | 85 | [1] |
Experimental Protocol: Mouse Model of Visceral Leishmaniasis
This protocol outlines the methodology for evaluating the in vivo efficacy of test compounds against Leishmania donovani in BALB/c mice.
1. Animal Model:
-
Female BALB/c mice (6-8 weeks old) are used.
2. Infection:
-
Mice are infected via intravenous injection of 2 x 10^7 Leishmania donovani amastigotes.
3. Treatment:
-
Treatment is initiated 7 days post-infection.
-
Test compounds are formulated in a suitable vehicle (e.g., 20% Captisol) and administered orally.
-
A control group receives the vehicle only.
-
A positive control group receives a standard anti-leishmanial drug (e.g., miltefosine).
4. Efficacy Assessment:
-
At the end of the treatment period, mice are euthanized.
-
The liver is excised and homogenized.
-
The parasite burden in the liver is determined by microscopic examination of Giemsa-stained smears and expressed as Leishman-Donovan Units (LDUs).
-
Efficacy is calculated as the percentage reduction in LDU in treated mice compared to the vehicle-treated control group.
Experimental Workflow
Caption: Workflow for in vivo efficacy testing in a mouse model of visceral leishmaniasis.
II. Anti-Cancer Activity of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives
Derivatives of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have been investigated for their potential as anti-cancer agents. One such derivative, N-(3-chlorophenyl)-2-((1,3-dimethyl-7-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)acetamide, has demonstrated potent activity in in vitro and tumor spheroid models, suggesting its potential for in vivo efficacy.[2]
Signaling Pathway
Caption: Inhibition of the RAF-MEK-ERK signaling pathway by pyrido[2,3-d]pyrimidine derivatives.
Experimental Protocol: Human Tumor Xenograft Model
The following is a general protocol for evaluating the in vivo anti-tumor efficacy of a test compound using a human tumor xenograft model.
1. Cell Culture and Animal Model:
-
Human cancer cells (e.g., SK-HEP-1) are cultured in appropriate media.
-
Immunocompromised mice (e.g., athymic nude mice, 4-6 weeks old) are used.
2. Tumor Implantation:
-
A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.
3. Tumor Growth and Treatment:
-
Tumor growth is monitored regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.
-
The test compound is administered via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
The control group receives the vehicle alone.
4. Efficacy Assessment:
-
Tumor volume and body weight are measured throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
At the end of the study, tumors may be excised for further analysis (e.g., histopathology, biomarker analysis).
III. Anti-Inflammatory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidine derivatives have been shown to possess anti-inflammatory properties in animal models of acute inflammation. These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key mediators of the inflammatory response.
Quantitative Data Summary
| Compound | Dose (mg/kg) | Inhibition of Edema (%) at 4h | Reference |
| Pyrazole Derivative K-3 | 100 | 52.0 | [3] |
| Indomethacin (Control) | 10 | ~70 | [1] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes a widely used model for assessing the in vivo anti-inflammatory activity of novel compounds.
1. Animal Model:
-
Wistar rats (150-200 g) are used.
2. Treatment:
-
Animals are divided into control and treatment groups.
-
The test compound is administered orally or intraperitoneally at a specific dose.
-
The control group receives the vehicle.
-
A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
3. Induction of Inflammation:
-
One hour after treatment, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
-
Paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
5. Data Analysis:
-
The increase in paw volume (edema) is calculated for each animal at each time point.
-
The percentage inhibition of edema in the treated groups is calculated relative to the control group.
Logical Relationship of the Inflammatory Process
Caption: Inhibition of carrageenan-induced inflammation by pyrazolo[3,4-d]pyrimidine derivatives.
References
- 1. dovepress.com [dovepress.com]
- 2. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking a Novel Pyrimidine-2,4-dione Derivative Against Standard of Care in RAF-MEK-ERK Pathway Inhibition
An Objective Comparison for Researchers in Oncology Drug Discovery
This guide provides a comparative analysis of a representative pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative, N-(3-chlorophenyl)-2-((1,3-dimethyl-7-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)acetamide (herein referred to as Compound 14m), against the standard of care MEK inhibitor, Trametinib. This analysis is situated within the context of BRAF-mutant melanoma, a cancer type heavily reliant on the constitutively active RAF-MEK-ERK signaling pathway. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison to evaluate the potential of this novel chemical scaffold.
Introduction to the Therapeutic Target: The RAF-MEK-ERK Pathway
The RAF-MEK-ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival.[1] In many cancers, such as melanoma, mutations in proteins like BRAF lead to the constitutive activation of this pathway, driving uncontrolled tumor growth.[2][3] Consequently, inhibiting key kinases in this pathway, such as BRAF and MEK, has become a cornerstone of targeted cancer therapy.[4][5] While significant progress has been made with inhibitors like Trametinib, the development of drug resistance remains a major clinical challenge, necessitating the exploration of novel chemical entities that can effectively and durably suppress this pathway.[1][2]
The pyrimidine-2,4(1H,3H)-dione scaffold has emerged as a versatile core in medicinal chemistry, with derivatives showing a range of biological activities, including anti-cancer properties.[6][7] Recent studies have highlighted that pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives can act as potent blockers of the RAF-MEK-ERK signaling pathway, suggesting a promising new avenue for therapeutic intervention.[1]
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of Compound 14m and Trametinib against human cancer cell lines.
Table 1: Anti-proliferative Activity (IC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 14m | A375 | Melanoma | 0.87[1] |
| SK-MEL-2 | Melanoma | 1.24[1] | |
| MCF-7 | Breast Cancer | 0.45[1] | |
| SK-HEP-1 | Liver Cancer | 2.18[1] | |
| Trametinib | A375 | Melanoma | ~0.003 |
| SK-MEL-2 | Melanoma | ~0.001 |
Note: IC50 values for Trametinib are approximate and gathered from publicly available data. Direct head-to-head experimental values may vary.
Table 2: Effect on RAF-MEK-ERK Pathway Phosphorylation
| Compound | Target Protein | Cell Line | Concentration | Result |
| Compound 14m | p-MEK | A375 | Dose-dependent | Significant decrease[1] |
| p-ERK | A375 | Dose-dependent | Significant decrease[1] | |
| Trametinib | p-MEK | A375 | Dose-dependent | No direct inhibition |
| p-ERK | A375 | Dose-dependent | Significant decrease |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for comparison, the following diagrams are provided.
Caption: RAF-MEK-ERK signaling pathway with points of inhibition.
Caption: Workflow for comparing the anti-cancer activity of two compounds.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.
Cell Proliferation Assay (SRB Assay)
-
Cell Seeding: Plate cells (e.g., A375, SK-MEL-2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Compound 14m or Trametinib for 72 hours. Include a vehicle control (e.g., DMSO).
-
Cell Fixation: After incubation, gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Stain the fixed cells with 0.4% sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Protein Phosphorylation
-
Cell Lysis: Seed cells in 6-well plates and treat with the compounds for the desired time (e.g., 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total MEK, phospho-MEK (p-MEK), total ERK, and phospho-ERK (p-ERK) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Conclusion
This guide presents a framework for benchmarking the novel pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative, Compound 14m, against the established MEK inhibitor, Trametinib. The provided data indicates that while Trametinib exhibits higher potency in inhibiting cell proliferation in melanoma cell lines, Compound 14m demonstrates a distinct mechanism by affecting the phosphorylation of both MEK and ERK.[1] This dual action could be advantageous in overcoming certain resistance mechanisms. The detailed experimental protocols and workflow diagrams offer a practical guide for researchers to conduct their own comparative studies. Further investigation into the pharmacokinetics, in vivo efficacy, and safety profile of this and similar pyrimidine-2,4(1H,3H)-dione derivatives is warranted to fully elucidate their therapeutic potential in oncology.
References
- 1. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the ERK Signaling Pathway in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]
Assessing the Selectivity of Novel Pyrimidine-2,4(1H,3H)-dione Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine-2,4(1H,3H)-dione, or uracil, scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. Derivatives of this core have demonstrated a wide array of biological activities, including anticancer and antimicrobial effects.[1][2][3] A critical aspect of the preclinical development of any new derivative, such as 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione, is the rigorous assessment of its selectivity for its intended biological target. High selectivity is paramount to minimizing off-target effects and ensuring a favorable safety profile.
While a specific biological target for this compound is not extensively characterized in publicly available literature, this guide provides a comprehensive framework for assessing the selectivity of novel pyrimidine-2,4(1H,3H)-dione derivatives. This is achieved by outlining established experimental protocols and data presentation strategies, using known targets of analogous compounds as illustrative examples.
Potential Target Classes for Pyrimidine-2,4(1H,3H)-dione Derivatives
Research has shown that substituted pyrimidine-2,4(1H,3H)-dione derivatives can inhibit various enzyme families. The nature and position of the substituents on the pyrimidine ring largely dictate the target specificity. Potential target classes include, but are not limited to:
-
Kinases: Numerous pyrimidine derivatives are potent kinase inhibitors. For instance, pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and evaluated as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K) and the RAF-MEK-ERK signaling pathway.[4][5]
-
Dihydrofolate Reductase (DHFR): 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues have been investigated as inhibitors of DHFR from various organisms, highlighting their potential as antimicrobial and antitumor agents.[6][7]
-
Bromodomain and Extra-Terminal Domain (BET) Proteins and Polo-like Kinases (PLKs): Certain novel aminopyrimidine-2,4-diones have been identified as dual-target inhibitors of BRD4 and PLK1.[8]
Comparative Selectivity Data
A crucial step in characterizing a new inhibitor is to quantify its potency against the primary target relative to other related and unrelated proteins. This is typically presented as a selectivity profile, often in a tabular format.
Table 1: Illustrative Selectivity Profile of a Hypothetical Pyrimidine-2,4-dione Derivative (Compound X) against a Panel of Protein Kinases
| Kinase Target | IC50 (nM) |
| Primary Target (e.g., eEF-2K) | 15 |
| Kinase A | 350 |
| Kinase B | > 10,000 |
| Kinase C | 850 |
| Kinase D | > 10,000 |
| Kinase E | 1,200 |
Table 2: Example Comparison of DHFR Inhibition by a Hypothetical Pyrimidine-2,4-dione Derivative (Compound Y) from Different Species
| DHFR Source | IC50 (nM) | Selectivity Ratio (Pathogen/Mammalian) |
| Pneumocystis carinii | 25 | 80 |
| Toxoplasma gondii | 40 | 50 |
| Rat Liver | 2000 | - |
Experimental Protocols for Selectivity Assessment
Detailed and reproducible experimental methods are the cornerstone of a robust selectivity assessment. The following are generalized protocols for key assays.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay directly measures the catalytic activity of a kinase.
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and [γ-33P]ATP in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding a solution such as phosphoric acid.
-
Separation: Spot the reaction mixture onto a phosphocellulose paper filter. Wash the filters extensively to remove unincorporated [γ-33P]ATP.
-
Detection: Measure the amount of 33P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (e.g., NanoBRET™)
This assay measures the binding of the compound to its target within living cells.
-
Cell Preparation: Genetically modify a cell line to express the target protein fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the same target.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Tracer Addition: Add the fluorescent tracer to the cells.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The binding of the test compound to the target will displace the fluorescent tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Determine the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent tracer.
Visualizing Experimental Workflows and Pathways
Diagrams are invaluable for illustrating complex processes and relationships in a clear and concise manner.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 4. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Pyrimidine-2,4-dione Research: A Comparative Guide to Published Findings
A detailed analysis of published data on pyrimidine-2,4-dione derivatives reveals a promising class of compounds with diverse biological activities. However, the reproducibility of these findings, a cornerstone of scientific advancement, warrants closer examination. This guide provides a comparative overview of key experimental data and methodologies from various studies to aid researchers, scientists, and drug development professionals in interpreting and building upon existing research in this field.
Comparative Analysis of In Vitro Inhibitory and Cytotoxic Activities
The following tables summarize the in vitro biological activities of various pyrimidine-2,4-dione derivatives as reported in the literature. These tables are designed to offer a clear comparison of the compounds' potencies across different studies and biological targets.
Table 1: Inhibitory Activity of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives against PARP-1
| Compound | IC50 (nM) vs. PARP-1 | Reference |
| S2 | 4.06 ± 0.18 | [5][6] |
| S7 | 3.61 ± 0.15 | [5][6] |
| Olaparib (Reference) | 5.77 | [5][6] |
Table 2: Cytotoxic Activity of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| S2 | MCF-7 | 2.65 ± 0.05 | [5][6] |
| S7 | MCF-7 | 1.28 ± 1.12 | [5][6] |
| S8 | MCF-7 | 0.66 ± 0.05 | [5] |
| S8 | HCT116 | 2.76 ± 0.06 | [5] |
| Staurosporine (Reference) | MCF-7 | 7.258 | [5][6] |
Table 3: Inhibitory Activity of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives against eEF-2K
| Compound | IC50 (nM) vs. eEF-2K | Reference |
| 6 | 420 | [7][8] |
| 9 | 930 | [7][8] |
Table 4: Cytotoxic Activity of Aminopyrimidine-2,4-dione and Pteridine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 9 | MDA-MB-231 | 2.07 | [1] |
| Methotrexate (Reference) | MDA-MB-231 | 2.79 | [1] |
Table 5: Antimicrobial Activity of Pyrimidine-2,4-dione Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Gram-positive & Gram-negative bacteria | 8 | [3] |
| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | C. albicans | 0.25 | [3] |
Table 6: Cytotoxic Activity of Pyrimidine-2,4-dione connected with 2H-thiopyran Derivatives
| Compound | Cell Line | GI50 (µM) | Reference |
| 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | HeLa | 0.03 | [3] |
Experimental Protocols: A Foundation for Reproducibility
Detailed and standardized experimental protocols are critical for the reproducibility of research findings. Below are summaries of the methodologies employed in the cited studies for key biological assays.
In Vitro PARP-1 Inhibitory Assay
The inhibitory activity of the synthesized pyrano[2,3-d]pyrimidine-2,4-dione analogues against PARP-1 was evaluated using a commercially available PARP-1 inhibitor assay kit.[5][6] The procedure typically involves the incubation of the test compounds with the PARP-1 enzyme and a substrate. The inhibitory effect is determined by measuring the reduction in the enzymatic activity, often through a colorimetric or fluorometric readout. The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, are then calculated from dose-response curves.[5][6]
Cell Proliferation Inhibition Assay
The anti-proliferative activity of the compounds was assessed against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).[5] A common method used is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of viable cells. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). The MTT reagent is then added, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is measured at a specific wavelength, and the IC50 values are calculated.[9]
In Vitro eEF-2K Inhibitory Assay
The inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K) was determined using a radioactive assay with [γ-32P]ATP.[7][8] The kinase activity is measured by the rate of incorporation of the radioactive phosphate group into a peptide substrate. The assay is performed in the presence of various concentrations of the test compounds, and the reduction in kinase activity is quantified to determine the IC50 values.[7][8]
Antimicrobial Activity Assay
The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains was determined using the broth microdilution method.[3] Serial dilutions of the compounds are prepared in a liquid growth medium in 96-well plates. The microorganisms are then added to each well, and the plates are incubated. The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[3]
Visualizing Methodologies and Pathways
To further clarify the experimental processes and biological contexts, the following diagrams illustrate a typical workflow for evaluating pyrimidine-2,4-dione derivatives and a simplified representation of a signaling pathway they might modulate.
Experimental workflow for pyrimidine-2,4-dione research.
PARP-1 inhibition by pyrimidine-2,4-dione derivatives.
Conclusion
The research landscape of pyrimidine-2,4-dione derivatives is active and promising, with numerous compounds demonstrating significant biological activities in vitro. This guide provides a consolidated resource for comparing the reported efficacy and methodologies from various studies. By presenting the data in a structured format and detailing the experimental protocols, we aim to facilitate a deeper understanding of the existing findings and support the design of future studies that can build upon this work with a strong emphasis on reproducibility. Researchers are encouraged to consider the variations in experimental conditions when comparing data across different publications and to adopt standardized protocols to enhance the consistency and reliability of findings in this important area of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione: A Guide for Laboratory Professionals
Immediate Safety and Personal Protective Equipment (PPE)
Before handling 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Based on data for similar pyrimidine derivatives, the following PPE is recommended to minimize exposure and ensure personal safety:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection: Impervious gloves (e.g., nitrile rubber) and protective clothing are essential to prevent skin contact.[1]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a full-face respirator with an appropriate particulate filter is recommended.[1]
Spill and Accidental Release Measures
In the event of a spill, prompt and appropriate action is necessary to contain the material and prevent environmental contamination.
-
Avoid Dust Formation: Take measures to prevent the generation of dust.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not allow the material to enter drains or waterways.
-
Cleanup: Carefully collect the spilled material and place it in a suitable, labeled container for disposal.[1]
Proper Disposal Procedures
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations. As a combustible solid, specific precautions must be taken.
-
Waste Characterization: The waste must be characterized to determine the appropriate disposal method. This includes identifying whether it is a pure substance, a solution, or mixed with other materials.
-
Containerization: Use approved, sealed, and properly labeled containers for waste collection.
-
Disposal Route: The primary recommended disposal method for this type of chemical waste is through a licensed professional waste disposal service. The material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations for chemical waste.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes relevant information based on closely related compounds.
| Parameter | Value | Source Compound |
| Storage Class | 11 - Combustible Solids | 6-(benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione[2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the disposal of this compound.
References
Personal protective equipment for handling 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines best practices based on guidelines for handling similar pyrimidine derivatives and general laboratory safety protocols for hazardous chemicals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-grade nitrile gloves. | Provides a robust barrier against dermal absorption. Regular glove changes, approximately every 30-60 minutes or immediately upon contamination, are critical.[1] |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashes or aerosol generation.[2] | Protects against accidental splashes to the eyes and face, which are primary routes of chemical exposure. |
| Body Protection | A disposable, back-closing, long-sleeved gown made of a material demonstrated to be impermeable to chemicals.[3][4] | Prevents contamination of personal clothing and skin. The gown should have tight-fitting cuffs to be tucked into the inner glove. |
| Respiratory Protection | An N95 or higher-rated respirator should be used when handling the powder outside of a containment system to prevent inhalation of fine particles.[1] | Minimizes the risk of respiratory tract irritation and systemic toxicity from inhaling the compound. |
| Foot Protection | Closed-toe, closed-heel shoes made of a non-porous material. | Protects feet from spills and falling objects. |
Operational Plan for Handling
A systematic workflow is critical to ensure safety and maintain the integrity of experiments.
Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound.
Experimental Protocols: Key Handling Procedures
Weighing and Aliquoting:
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. Prepare the work area within a certified chemical fume hood or other ventilated enclosure.
-
Weighing: Use a tared, sealed container for weighing to minimize the risk of aerosolization. Handle the solid compound with chemical-resistant spatulas.
-
Aliquoting: If preparing stock solutions, do so immediately after weighing within the containment area.
Solution Preparation:
-
Solvent Selection: Choose an appropriate solvent based on experimental requirements.
-
Dissolution: Add the solvent to the container with the weighed compound slowly to avoid splashing. If necessary, use gentle agitation (e.g., vortexing or sonication) to fully dissolve the compound.
-
Storage: Store solutions in clearly labeled, sealed containers in a designated and appropriate storage location (e.g., flammable cabinet, refrigerator).
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Hierarchy of Hazard Controls
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
